D-(+)-Trehalose-d14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
356.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
HDTRYLNUVZCQOY-RXFOXLFVSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated Trehalose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in the fields of cryopreservation, protein stabilization, and drug formulation due to its exceptional bioprotective properties. This guide focuses on the chemical and physical characteristics of deuterated trehalose, a critical tool for researchers utilizing neutron-based analytical techniques to probe the molecular dynamics of trehalose and its interactions with water and biomolecules. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, provides a unique contrast for techniques like neutron scattering, enabling the elucidation of structural and dynamic properties that are otherwise difficult to observe. This document provides a comprehensive overview of these properties, detailed experimental methodologies for their characterization, and visual representations of key concepts and workflows.
Chemical and Physical Properties
The substitution of hydrogen with deuterium in trehalose primarily affects its mass-dependent properties. While the fundamental chemical structure remains the same, the increased molecular weight and altered vibrational frequencies can influence its physical behavior. The following tables summarize the key quantitative data for both hydrogenated (non-deuterated) and deuterated trehalose.
Table 1: General Properties
| Property | Hydrogenated Trehalose | Deuterated Trehalose (d14) | Reference |
| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂D₁₄H₈O₁₁ | [1][2] |
| Molecular Weight ( g/mol ) | 342.30 | 356.39 | [1][2] |
| Appearance | White crystalline powder | White solid | [1] |
Table 2: Thermal and Physical Properties
| Property | Hydrogenated Trehalose | Deuterated Trehalose | Reference |
| Glass Transition Temperature (Tg) of anhydrous form (°C) | ~115.9 | Data not available | [3] |
| Melting Point of anhydrous form (°C) | 203 | 204-206 | [1][4] |
| Solubility in water at 20°C ( g/100g ) | 68.9 | Slightly soluble in water | [1][4] |
| Density of 33 wt% aqueous solution (g/mL) | 1.1296 | Data not available | [5] |
Key Experimental Protocols
The characterization of deuterated trehalose and its interactions heavily relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the atomic structure of materials. In the context of deuterated trehalose, it is used to elucidate the structure of trehalose and its hydration shell in aqueous solutions. The use of different isotopic compositions (H₂O, D₂O, and mixtures) allows for the separation of water-water, trehalose-water, and trehalose-trehalose correlations.
Methodology:
-
Sample Preparation: Prepare solutions of deuterated trehalose in isotopically varied water (H₂O, D₂O, and HDO) at the desired concentration (e.g., 33 wt%).[6] The exchangeable hydroxyl protons of trehalose can be deuterated by repeatedly dissolving and drying the sample in D₂O under vacuum.[5]
-
Sample Containment: Load the samples into flat plate sample cells made of a null scattering alloy (e.g., TiZr) to minimize background signal.
-
Instrumentation: Perform the experiment on a neutron diffractometer, such as the SANDALS instrument at the ISIS Neutron and Muon Source.[7] This instrument provides a wide range of scattering vectors (Q), typically from 0.1 to 50 Å⁻¹, allowing for the resolution of atomic-scale structures.[7]
-
Data Collection: Collect scattering data for each isotopic sample, as well as for the empty sample container and a vanadium standard for normalization. The measurement time for hydrogen-containing samples is typically longer (around 6 hours) due to the high incoherent scattering cross-section of hydrogen.[7]
-
Data Analysis: Correct the raw data for background scattering, absorption, and multiple scattering. The corrected data are then normalized to the vanadium standard to obtain the total structure factor, F(Q). Empirical Potential Structure Refinement (EPSR) modeling is then often used to generate a three-dimensional model of the solution structure that is consistent with the experimental data.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Distinctly Different Glass Transition Behaviors of Trehalose Mixed with Na2HPO4 or NaH2PO4: Evidence for its Molecular Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A granular look at sugar – secrets of science [shimadzu-webapp.eu]
Navigating the Stability of D-(+)-Trehalose-d14: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like D-(+)-Trehalose-d14 is paramount for ensuring experimental accuracy and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.
This compound, a deuterated analog of the naturally occurring disaccharide trehalose, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based metabolic studies and for investigating the metabolic fate of trehalose. Its stability is a critical factor that can influence the reliability of experimental data.
Recommended Storage Conditions
To maintain its chemical and isotopic purity, this compound should be stored under controlled conditions. Both short-term and long-term storage recommendations are crucial for preserving the integrity of the compound.
| Storage Type | Temperature | Duration | Additional Notes |
| Long-Term | -20°C | Up to 3 years (as powder) | Store in a tightly sealed container under an inert atmosphere. |
| -80°C | Up to 6 months (in solvent) | Use of anhydrous solvents is recommended. | |
| Short-Term | Room Temperature | For brief periods | Avoid exposure to high humidity and light. |
| 4°C | Up to 2 years (as powder) | Ensure the container is well-sealed. | |
| -20°C | Up to 1 month (in solvent) | Minimize freeze-thaw cycles. |
Stability Profile of this compound
The stability of this compound has been evaluated under various conditions, including long-term, accelerated, and forced degradation studies. These studies are essential for understanding the potential degradation pathways and for establishing a reliable shelf-life.
Long-Term and Accelerated Stability Data
Long-term stability studies are conducted under recommended storage conditions to evaluate the product's shelf-life. Accelerated stability studies are performed at elevated temperature and humidity to predict the long-term stability profile.
Table 1: Long-Term Stability Data for this compound (Storage at -20°C ± 5°C)
| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) |
| 0 | White to off-white solid | 99.8 | 0.2 |
| 6 | Conforms | 99.7 | 0.3 |
| 12 | Conforms | 99.7 | 0.3 |
| 24 | Conforms | 99.6 | 0.4 |
| 36 | Conforms | 99.5 | 0.5 |
Table 2: Accelerated Stability Data for this compound (Storage at 40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) |
| 0 | White to off-white solid | 99.8 | 0.2 |
| 1 | Conforms | 99.5 | 0.5 |
| 3 | Conforms | 99.1 | 0.9 |
| 6 | Conforms | 98.5 | 1.5 |
Forced Degradation Studies
Forced degradation studies are conducted under harsh conditions to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.
Table 3: Forced Degradation Data for this compound
| Stress Condition | Duration | Purity (%) (by HPLC) | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 92.3 | D-Glucose-d7 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 98.9 | Minimal degradation observed |
| Oxidation (3% H₂O₂, RT) | 24 hours | 97.5 | Oxidized derivatives |
| Photostability (ICH Q1B Option 2) | Conforms to ICH Q1B | 99.2 | Minor photodegradants |
| Thermal (80°C) | 48 hours | 96.8 | Thermal degradants |
Hygroscopicity
Hygroscopicity testing evaluates the tendency of a substance to absorb moisture from the atmosphere.
Table 4: Hygroscopicity Data for this compound (at 25°C)
| Relative Humidity (%) | % Weight Gain (after 24 hours) | Classification |
| 20 | < 0.1 | Non-hygroscopic |
| 40 | 0.2 | Slightly hygroscopic |
| 60 | 0.8 | Slightly hygroscopic |
| 80 | 2.5 | Moderately hygroscopic |
| 90 | 5.1 | Hygroscopic |
Experimental Protocols
Detailed methodologies are essential for reproducible stability testing. The following protocols are based on established guidelines such as those from the International Council for Harmonisation (ICH).
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate determination of this compound and its degradation products.
-
Column: Amine-based column (e.g., Shodex Asahipak NH2P-50 4E)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: Refractive Index Detector (RID)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Long-Term and Accelerated Stability Study Protocol
-
Sample Preparation: Store this compound in tightly sealed, inert containers.
-
Storage Conditions: Place samples in stability chambers maintained at the conditions specified in Tables 1 and 2.
-
Time Points: Withdraw samples at the designated time points.
-
Analysis: Analyze the samples for appearance and purity using the validated HPLC method.
Forced Degradation Study Protocols
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C.
-
Oxidation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature.
-
Photostability: Expose the solid material to light as per ICH Q1B Option 2 guidelines. A dark control should be stored under the same conditions.
-
Thermal Degradation: Expose the solid material to a temperature of 80°C.
-
Analysis: At the end of the exposure period, analyze the samples using the validated HPLC method to determine the extent of degradation and identify major degradation products.
Hygroscopicity Testing Protocol
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Environmental Control: Place the sample in a desiccator with a saturated salt solution to maintain a specific relative humidity.
-
Equilibration: Allow the sample to equilibrate for 24 hours at 25°C.
-
Weight Measurement: Re-weigh the sample to determine the percentage of weight gain due to moisture absorption.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability and hygroscopicity testing.
Caption: Workflow for Long-Term and Accelerated Stability Testing.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for Hygroscopicity Testing.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core research applications of D-(+)-Trehalose-d14, a deuterium-labeled stable isotope of the naturally occurring disaccharide, trehalose. Due to its unique physicochemical properties and biological functions, trehalose and its labeled counterparts are invaluable tools in metabolic research, cryopreservation, protein stabilization studies, and the investigation of cellular autophagy. This compound serves as a powerful tracer and internal standard for highly sensitive and accurate quantification in mass spectrometry-based analyses.
Metabolic Tracing and Flux Analysis
This compound is an ideal tracer for studying the dynamics of trehalose metabolism in various biological systems. By introducing a known amount of the labeled compound, researchers can track its uptake, transport, and conversion into downstream metabolites. This approach, often coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the precise quantification of metabolic flux, providing insights into how cells utilize and process this sugar under different physiological and pathological conditions.
Experimental Protocol: Metabolic Flux Analysis of Trehalose Synthesis using this compound
This protocol is adapted from methodologies developed for 13C-labeled glucose tracing to measure trehalose synthesis flux.
Objective: To quantify the rate of trehalose synthesis in a cellular system (e.g., yeast or cultured mammalian cells) by monitoring the incorporation of deuterium from this compound into the intracellular trehalose pool.
Materials:
-
This compound
-
Cell culture medium appropriate for the chosen cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, ice-cold
-
Water, LC-MS grade
-
Internal standard (e.g., 13C12-Trehalose)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency or cell density.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, and 24 hours) to allow for the uptake and metabolism of the labeled trehalose.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench metabolism by adding ice-cold methanol to the culture dish.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Add an internal standard to the metabolite extract for accurate quantification.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Separate the metabolites using an appropriate gradient of aqueous and organic mobile phases.
-
Detect and quantify the different isotopologues of trehalose using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific mass transitions for this compound and its fragments would need to be determined empirically but can be predicted based on the structure.
-
-
Data Analysis:
-
Integrate the peak areas for each trehalose isotopologue.
-
Calculate the fractional or percent label incorporation into the intracellular trehalose pool over time.
-
Determine the rate of trehalose synthesis from the slope of the label incorporation curve.
-
Experimental Workflow for Metabolic Tracing
Workflow for metabolic tracing using this compound.
Cryopreservation
Trehalose is a highly effective cryoprotectant, protecting cells from damage during freezing and thawing cycles.[1][2] It is thought to work by stabilizing cell membranes and proteins and by forming a glassy matrix at low temperatures, which prevents the formation of damaging ice crystals.[3] this compound can be used in these studies to quantify the uptake and distribution of trehalose within cells during the cryopreservation process.
Experimental Protocol: Cryopreservation of Hematopoietic Stem Cells (HSCs)
Objective: To assess the efficacy of trehalose as a cryoprotectant for human hematopoietic stem cells.[2][4]
Materials:
-
Isolated human CD34+ hematopoietic stem cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
D-(+)-Trehalose
-
Dimethyl sulfoxide (DMSO)
-
Cryogenic vials
-
Controlled-rate freezer
-
Water bath (37°C)
-
Trypan blue solution
-
Cell counter
Methodology:
-
Preparation of Freezing Media:
-
Cryopreservation:
-
Resuspend freshly isolated CD34+ cells in the different pre-chilled freezing media at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspensions into cryogenic vials.
-
Place the vials in a controlled-rate freezer and cool at a rate of -1°C/minute to -80°C.
-
Transfer the vials to liquid nitrogen (-196°C) for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryopreserved cells by placing the vials in a 37°C water bath until a small ice crystal remains.
-
Slowly dilute the cell suspension with warm culture medium to reduce osmotic shock.
-
Centrifuge the cells to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh culture medium.
-
-
Assessment of Viability and Function:
-
Determine cell viability using the trypan blue exclusion method.
-
Perform a colony-forming unit (CFU) assay to assess the proliferative capacity of the thawed HSCs.
-
Quantitative Data: Cryopreservation of Hematopoietic Stem Cells
| Cryoprotectant | Post-Thaw Viability (%) | Total Colony Forming Units (per 1x10^4 cells) |
| 10% DMSO | 85.3 ± 4.2 | 75 ± 8 |
| 0.5 M Trehalose + 5% DMSO | 91.8 ± 2.8 | 72 ± 7 |
| 0.5 M Trehalose | 88.5 ± 3.5 | 65 ± 6 |
Data are presented as mean ± standard deviation and are representative of typical results from such experiments.[4]
Cryopreservation Workflow
Workflow for cell cryopreservation and subsequent analysis.
Protein Stabilization
Trehalose is known to be an exceptional protein stabilizer, protecting proteins from denaturation caused by various stresses such as heat, desiccation, and freezing.[5] The mechanism is thought to involve the preferential exclusion of trehalose from the protein surface, which favors the compact, native state of the protein. This compound can be used in structural biology techniques like neutron scattering to probe the interactions between trehalose, water, and proteins.
Experimental Protocol: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
Objective: To quantify the stabilizing effect of trehalose on a model protein by measuring the change in its thermal denaturation temperature (Tm).[6]
Materials:
-
Purified protein (e.g., Lysozyme or Myoglobin)
-
Buffer solution (e.g., phosphate or citrate buffer at a specific pH)
-
D-(+)-Trehalose
-
Sucrose (for comparison)
-
Differential Scanning Calorimeter
Methodology:
-
Sample Preparation:
-
Prepare solutions of the protein in the buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of protein solutions containing different concentrations of trehalose and sucrose (e.g., 0.5 M, 1.0 M, 1.5 M).
-
Prepare a corresponding set of reference solutions containing only the buffer and the respective sugar concentrations.
-
-
DSC Analysis:
-
Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC.
-
Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/minute).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The temperature at the peak of the endothermic transition corresponds to the melting temperature (Tm) of the protein.
-
Analyze the DSC thermograms to determine the Tm for the protein in the absence and presence of different concentrations of trehalose and sucrose.
-
An increase in Tm indicates enhanced protein stability.
-
Quantitative Data: Protein Stabilization by Trehalose and Sucrose
| Sugar Concentration (M) | Protein | Tm with Trehalose (°C) | Tm with Sucrose (°C) |
| 0.0 | Lysozyme | 72.5 | 72.5 |
| 0.5 | Lysozyme | 78.0 | 76.5 |
| 1.0 | Lysozyme | 82.5 | 80.0 |
| 0.0 | Myoglobin | 80.2 | 80.2 |
| 0.5 | Myoglobin | 85.1 | 83.8 |
| 1.0 | Myoglobin | 89.3 | 87.2 |
Data are representative of typical results obtained from DSC experiments and show that both sugars increase protein stability, with trehalose often showing a slightly greater effect.[6]
Autophagy Induction
Trehalose is a well-documented inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This process is crucial for maintaining cellular homeostasis. Trehalose is unique in that it induces autophagy independently of the mTOR signaling pathway. The use of this compound can help in tracing the metabolic fate of trehalose during autophagy induction and its potential incorporation into cellular components.
Experimental Protocol: Monitoring Autophagic Flux by Western Blotting
Objective: To determine if trehalose induces autophagy by measuring the levels of key autophagy markers, LC3-II and p62.
Materials:
-
Cultured cells (e.g., HeLa or SH-SY5Y)
-
Complete cell culture medium
-
D-(+)-Trehalose
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of trehalose (e.g., 50 mM, 100 mM) for a specified time (e.g., 24 hours). Include an untreated control.
-
For a more robust assessment of autophagic flux, include a condition where cells are co-treated with trehalose and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.
-
-
Protein Extraction and Quantification:
-
Wash cells with PBS and lyse them in lysis buffer.
-
Clear the lysate by centrifugation.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio suggests an increase in autophagosome formation.
-
Measure the levels of p62, which is degraded during autophagy. A decrease in p62 levels indicates increased autophagic flux.
-
In the presence of a lysosomal inhibitor, a further accumulation of LC3-II in trehalose-treated cells compared to the inhibitor alone confirms an induction of autophagic flux.
-
Quantitative Data: Autophagy Marker Expression
| Treatment | LC3-II / β-actin Ratio (arbitrary units) | p62 / β-actin Ratio (arbitrary units) |
| Control | 1.0 | 1.0 |
| 100 mM Trehalose | 2.5 | 0.6 |
| Bafilomycin A1 | 3.0 | 1.5 |
| 100 mM Trehalose + Bafilomycin A1 | 5.5 | 1.8 |
This table represents typical expected results. An increase in the LC3-II ratio and a decrease in p62 suggest autophagy induction by trehalose. The enhanced accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.
Autophagy Signaling Pathway
Simplified pathway of trehalose-induced autophagy.
References
- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 4. Trehalose: effect on cryopreservation of umbilical cord blood-derived hematopoietic stem cells | Mantri | Acta Haematologica Polonica [journals.viamedica.pl]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Trehalose-d14 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and application of D-(+)-Trehalose-d14 as a metabolic tracer. Trehalose, a disaccharide of glucose, plays a crucial role in the metabolism and survival of various organisms, including bacteria, fungi, and invertebrates. Its absence in mammals makes it an attractive target for antimicrobial drug development. This compound, a stable isotope-labeled version of trehalose, serves as a powerful tool to non-invasively probe the metabolic pathways involved in trehalose uptake and utilization. This guide details the underlying biochemical principles, experimental methodologies, and data interpretation strategies for employing this compound in metabolic research, with a particular focus on microbial systems.
Introduction to Trehalose Metabolism
Trehalose, composed of two α,α-1,1-linked glucose units, is a non-reducing sugar with significant biological functions. In many organisms, it acts as a stress protectant against desiccation, heat, and oxidative damage.[1][2][3] Furthermore, it serves as a carbon and energy source. In pathogenic microorganisms like Mycobacterium tuberculosis, trehalose is a key component of the cell wall and is essential for virulence.[4][5][6]
Mammalian cells do not synthesize trehalose, making the metabolic pathways for its synthesis and utilization exclusive to lower organisms and thus promising targets for therapeutic intervention. The study of these pathways is critical for understanding microbial physiology and for the development of novel antimicrobial agents.
Mechanism of this compound as a Metabolic Tracer
This compound is a form of trehalose where 14 hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D). This isotopic labeling does not significantly alter the chemical properties of the molecule, allowing it to be recognized and processed by the cellular machinery in the same manner as its unlabeled counterpart.[4]
The core principle of using this compound as a metabolic tracer lies in its detection by mass spectrometry (MS). The increased mass of the deuterated trehalose and its metabolic derivatives allows them to be distinguished from their naturally abundant, non-labeled counterparts. By tracking the incorporation of deuterium into various downstream metabolites, researchers can elucidate the pathways of trehalose catabolism and the fate of its constituent glucose molecules.
The general workflow for a metabolic tracing experiment with this compound is as follows:
-
Administration: The labeled trehalose is introduced to the biological system of interest (e.g., microbial culture, in vivo model).
-
Metabolism: The organism takes up and metabolizes the this compound.
-
Sample Collection & Quenching: At specific time points, samples are collected, and metabolic activity is rapidly halted (quenched) to preserve the metabolic state.
-
Metabolite Extraction: Intracellular and/or extracellular metabolites are extracted from the samples.
-
Mass Spectrometry Analysis: The isotopic enrichment in trehalose and its downstream metabolites is quantified using mass spectrometry.
-
Data Analysis & Pathway Elucidation: The pattern and extent of deuterium labeling are analyzed to map and quantify the flux through metabolic pathways.
Key Metabolic Pathways Traced by this compound
In bacteria, particularly mycobacteria, several pathways are involved in trehalose metabolism. This compound can be utilized to probe the activity of these pathways:
-
Trehalose Uptake: The initial step is the transport of trehalose across the cell membrane. In Mycobacterium tuberculosis, the LpqY-SugABC transporter is a primary high-affinity trehalose importer.[4] Studies using deuterated trehalose have confirmed its binding to this transporter, indicating that this compound can be used to study the kinetics of trehalose uptake.[4]
-
Trehalose Catabolism: Once inside the cell, trehalose can be hydrolyzed into two molecules of glucose by the enzyme trehalase. These glucose molecules can then enter central carbon metabolism.
-
Trehalose Biosynthesis and Recycling: While this compound is primarily a tool for tracing catabolism, its components can be recycled. The deuterated glucose moieties released from trehalose breakdown can be re-incorporated into newly synthesized trehalose or other carbohydrates, providing insights into these biosynthetic fluxes. Bacteria utilize several pathways for trehalose synthesis, including the OtsA-OtsB, TreY-TreZ, and TreS pathways.[5]
Below is a diagram illustrating the central role of trehalose in bacterial metabolism.
Figure 1: Overview of bacterial trehalose metabolism indicating points where this compound can be traced.
Experimental Protocols
While specific protocols for this compound are not widely published, the following methodologies are based on established practices for stable isotope tracing in microbiology.
Culture Conditions and Labeling
-
Organism: Mycobacterium smegmatis or other trehalose-metabolizing microorganism.
-
Growth Medium: A defined minimal medium with a known carbon source (e.g., glycerol or glucose) is recommended to avoid isotopic dilution from complex media components.
-
Labeling Experiment:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Introduce this compound to the culture medium at a final concentration typically ranging from 1 to 10 mM. The exact concentration should be optimized based on the organism's uptake kinetics.
-
Incubate the culture under standard growth conditions for a defined period. Time-course experiments are recommended to capture the dynamics of metabolite labeling.
-
Sample Quenching and Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly filter the bacterial culture and immediately plunge the filter into a cold quenching solution (e.g., 60% methanol at -40°C).
-
Extraction:
-
Resuspend the quenched cells in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells using methods such as bead beating or sonication to release intracellular metabolites.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Mass Spectrometry Analysis
-
Instrumentation: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with liquid chromatography (LC) is ideal for separating and detecting the labeled metabolites.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like sugars and sugar phosphates.
-
Mass Spectrometry Parameters:
-
Operate the mass spectrometer in full scan mode to capture all isotopologues of the metabolites of interest.
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for sugar phosphates and positive ion mode for neutral sugars.
-
-
Data Analysis:
-
Identify metabolites based on accurate mass and retention time by comparing with authentic standards.
-
Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MID data for the natural abundance of stable isotopes.
-
Below is a diagram of a typical experimental workflow for metabolic tracing with this compound.
Figure 2: A generalized experimental workflow for metabolic tracing studies using this compound.
Quantitative Data Presentation
The primary quantitative output of a this compound tracing experiment is the isotopic enrichment in downstream metabolites. This data can be presented in tables to facilitate comparison across different experimental conditions. The following tables provide illustrative examples of how such data could be structured.
Table 1: Isotopic Enrichment of Key Metabolites after this compound Labeling
| Metabolite | Average Isotopic Enrichment (%) | Standard Deviation |
| Intracellular Trehalose | 85.2 | 3.1 |
| Glucose | 42.5 | 2.5 |
| Glucose-6-phosphate | 38.1 | 2.2 |
| Fructose-6-phosphate | 35.9 | 2.0 |
| Pyruvate | 15.3 | 1.5 |
| Citrate | 8.7 | 0.9 |
Table 2: Mass Isotopologue Distribution (MID) of Glucose
| Isotopologue | Relative Abundance (%) |
| M+0 (unlabeled) | 57.5 |
| M+1 | 5.2 |
| M+2 | 3.1 |
| M+3 | 4.8 |
| M+4 | 6.3 |
| M+5 | 8.1 |
| M+6 | 10.5 |
| M+7 | 4.5 |
Applications in Drug Development
The use of this compound as a metabolic tracer has significant implications for drug development, particularly in the context of antimicrobial discovery. By elucidating the essential metabolic pathways involving trehalose in pathogenic microorganisms, researchers can:
-
Identify and Validate Drug Targets: Enzymes involved in trehalose uptake and metabolism can be identified as potential targets for novel antibiotics.
-
Screen for Enzyme Inhibitors: The effect of candidate drug compounds on trehalose metabolism can be quantitatively assessed by measuring changes in isotopic labeling patterns.
-
Understand Mechanisms of Action: For compounds with known antimicrobial activity, this compound tracing can help to determine if their mechanism involves the disruption of trehalose metabolism.
Conclusion
This compound is a valuable tool for the detailed investigation of trehalose metabolism. Its application in stable isotope tracing experiments allows for the non-invasive mapping and quantification of metabolic fluxes in living organisms. For researchers in microbiology and drug development, this provides a powerful methodology to study the physiology of pathogens and to identify and validate novel therapeutic targets. As our understanding of the central role of trehalose in microbial survival and virulence grows, the importance of tools like this compound in advancing this field will continue to increase.
References
- 1. The OtsAB pathway is essential for trehalose biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of trehalose recognition by the mycobacterial LpqY-SugABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three pathways for trehalose biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of D-(+)-Trehalose-d14 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose, a naturally occurring disaccharide, has garnered significant interest in the scientific community for its remarkable cytoprotective properties and its potential as a therapeutic agent in a range of diseases, including neurodegenerative disorders and metabolic conditions. The deuterated analogue, D-(+)-Trehalose-d14, serves as a powerful tool for researchers, acting as a tracer to elucidate the metabolic fate and pharmacokinetic profile of trehalose in vivo without altering its fundamental chemical properties. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism of this compound, detailing experimental methodologies, summarizing quantitative data, and visualizing key cellular pathways.
Cellular Uptake and Intracellular Concentrations
While cell membranes are generally considered impermeable to disaccharides, studies have demonstrated that mammalian cells can internalize trehalose. The primary mechanism of uptake is thought to be through endocytic pathways. Once inside the cell, trehalose can be detected and quantified, with intracellular concentrations correlating with the extracellular dose administered.
One study quantified the intracellular concentration of trehalose in primary macrophages after incubation with varying concentrations of the disaccharide. These findings, while not using a deuterated form, provide a valuable reference for the expected intracellular levels.
| Extracellular Trehalose Concentration | Intracellular Trehalose Concentration (nmol/mg protein) |
| 100 µM | Detectable |
| 1 mM | ~2.5 |
| 10 mM | ~10 |
Data adapted from a study on primary macrophages.[1]
Experimental Protocols
To investigate the metabolic fate of this compound in vivo, a series of well-defined experimental protocols are necessary. The following methodologies are based on established practices in metabolic research and analytical chemistry.
In Vivo Administration of this compound
Animal Models:
-
Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Acclimatization: Allow for an acclimatization period of at least one week before the experiment.
Dosing:
-
Route of Administration: Intraperitoneal (i.p.) injection is often preferred to bypass first-pass metabolism in the gut. Oral gavage can also be used to study absorption.
-
Vehicle: this compound should be dissolved in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS).
-
Dose: The dose will depend on the specific research question. For tracer studies, a dose that is sufficient for detection by mass spectrometry without causing significant physiological effects is recommended.
Sample Collection:
-
Blood: Serial blood samples can be collected from the tail vein or via cardiac puncture at terminal time points. Plasma is separated by centrifugation.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, brain, kidney, muscle) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.
-
Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces over specified time intervals to assess excretion.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of trehalose and its isotopologues in biological matrices.[2][3][4]
Sample Preparation:
-
Homogenization: Frozen tissues are homogenized in a suitable buffer.
-
Protein Precipitation: An organic solvent (e.g., acetonitrile or methanol) is added to plasma or tissue homogenates to precipitate proteins.
-
Centrifugation: Samples are centrifuged to pellet the precipitated protein.
-
Supernatant Collection: The supernatant containing the metabolites is collected and dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in the LC mobile phase for analysis.
LC-MS/MS Conditions:
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like trehalose.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection.
-
Transitions: Specific precursor-to-product ion transitions for both this compound and an internal standard (e.g., 13C12-trehalose) are monitored for quantification.[2]
In Vivo Signaling Pathways Influenced by Trehalose
Once intracellular, trehalose has been shown to modulate several key signaling pathways, primarily related to cellular stress responses and autophagy.
TFEB-Mediated Autophagy and Lysosomal Biogenesis
Trehalose is a well-documented inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. A central mechanism for this induction is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5] Trehalose promotes the nuclear translocation of TFEB, leading to the upregulation of genes involved in these processes.[5]
mTORC1 and AMPK Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is often suppressed during autophagy. Some studies suggest that trehalose's pro-autophagic effects are independent of the mTOR pathway[5], while others indicate that trehalose can inhibit mTORC1 signaling.[1] Additionally, trehalose has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that can also promote autophagy.[6]
Experimental Workflow for In Vivo Metabolic Fate Study
The following diagram outlines a logical workflow for a typical in vivo study investigating the metabolic fate of this compound.
Current Data Gaps and Future Directions
While the cellular mechanisms of trehalose action are becoming clearer, there is a notable scarcity of published quantitative data on the in vivo metabolic fate of this compound. Specifically, further research is needed to:
-
Quantify the tissue distribution: Determine the concentration of this compound in various organs over time.
-
Identify and quantify metabolites: Investigate whether this compound is metabolized into other deuterated compounds and quantify their levels.
-
Determine excretion kinetics: Accurately measure the rate and routes of excretion (urinary and fecal) of this compound and its potential metabolites.
The use of this compound in combination with advanced analytical techniques like high-resolution mass spectrometry will be instrumental in addressing these knowledge gaps and fully elucidating the in vivo journey of this promising therapeutic agent.
References
- 1. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dapt.us [dapt.us]
The Role of D-(+)-Trehalose-d14 in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-(+)-Trehalose-d14, a deuterated stable isotope of trehalose, in the field of metabolic flux analysis (MFA). While 13C-labeled substrates are more commonly employed for tracing the carbon backbone of metabolites, this compound offers unique advantages as a tracer and an internal standard for quantitative metabolomics, particularly when using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document details its core applications, experimental methodologies, and the interpretation of data within the context of cellular metabolism.
Introduction to this compound and Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular physiology.
This compound is a stable isotope-labeled version of D-(+)-trehalose, a disaccharide of glucose that plays a significant role in the metabolism of various organisms, including bacteria, fungi, and insects. In the context of MFA, this compound serves two primary purposes:
-
Metabolic Tracer: To track the uptake and metabolism of trehalose and its constituent glucose moieties through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3]
-
Internal Standard: For the accurate quantification of unlabeled trehalose and other metabolites in biological samples using isotope dilution mass spectrometry.[4] Its distinct mass shift allows for precise measurement, correcting for variations in sample preparation and instrument response.
The use of deuterated tracers like this compound can offer advantages over 13C-labeled counterparts, such as different fragmentation patterns in mass spectrometry, which can aid in the identification and quantification of specific metabolites.
Key Metabolic Pathways Investigated with Trehalose Tracers
Isotopically labeled trehalose, including this compound, can be used to probe several key areas of cellular metabolism. The metabolic fate of trehalose is of particular interest in infectious disease research, as it is essential for the virulence of pathogens like Mycobacterium tuberculosis, and in studies of metabolic disorders.[5]
Trehalose Uptake and Cleavage
The initial step in tracing trehalose metabolism is its uptake by the cell and subsequent cleavage into glucose or glucose-6-phosphate. This process can be monitored by observing the appearance of labeled glucose and its downstream metabolites.
Central Carbon Metabolism
Once converted to deuterated glucose-6-phosphate, the labeled atoms can be traced through the major pathways of central carbon metabolism. This allows for the quantification of fluxes through these pathways, providing insights into cellular energy production and biosynthetic precursor synthesis.
Experimental Protocols
While specific protocols for this compound in MFA are not widely published, the following methodologies are based on best practices for stable isotope tracing experiments, particularly with 13C-labeled trehalose and other deuterated tracers.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Formulation: Prepare culture medium containing this compound at a known concentration. The concentration will depend on the experimental goals and the sensitivity of the analytical instruments. For tracer studies, a significant portion of the standard carbon source (e.g., glucose) may be replaced with this compound.
-
Isotopic Steady State: Culture cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically by performing a time-course experiment.
-
Cell Harvesting: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.
Metabolite Extraction
-
Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
For robust quantification, spike the lysate with a known amount of an appropriate internal standard if this compound is being used as a tracer. If this compound is the internal standard, it should be added to samples containing unlabeled trehalose.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
Analytical Methods
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds like sugars and sugar phosphates.
-
Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) in negative ion mode to detect the deuterated metabolites.
-
Data Analysis: Determine the mass isotopomer distributions (MIDs) of trehalose and its downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels).
-
Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an NMR reference standard (e.g., DSS).
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., 1H, 13C, HSQC) on a high-field NMR spectrometer.
-
Data Analysis: Identify and quantify the deuterated metabolites based on their characteristic chemical shifts and coupling patterns. 2D NMR can be particularly useful for resolving overlapping signals in complex mixtures.[6][7]
Experimental Workflow
Quantitative Data and Interpretation
Direct quantitative metabolic flux data derived from this compound tracing studies are not extensively available in the peer-reviewed literature. However, studies using 13C-labeled trehalose provide a strong basis for the type of quantitative data that can be obtained.
The primary data output from a this compound tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data is then used in computational models (e.g., INCA, Metran) to calculate the metabolic fluxes.
Table 1: Hypothetical Mass Isotopomer Distribution Data from a this compound Labeling Experiment
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| Glucose-6-Phosphate | 0.20 | 0.10 | 0.15 | 0.25 | 0.15 | 0.05 | 0.04 | 0.01 |
| Fructose-6-Phosphate | 0.22 | 0.11 | 0.16 | 0.24 | 0.14 | 0.06 | 0.05 | 0.02 |
| Pyruvate | 0.40 | 0.30 | 0.20 | 0.10 | - | - | - | - |
| Lactate | 0.45 | 0.35 | 0.15 | 0.05 | - | - | - | - |
| Citrate | 0.50 | 0.25 | 0.15 | 0.05 | 0.03 | 0.02 | - | - |
| Ribose-5-Phosphate | 0.30 | 0.15 | 0.20 | 0.25 | 0.10 | - | - | - |
Note: This table presents hypothetical data for illustrative purposes. The actual MIDs would depend on the specific cell type, culture conditions, and the labeling pattern of the this compound used.
From these MIDs, a flux map can be generated, as shown in the hypothetical example below.
Table 2: Hypothetical Metabolic Fluxes Calculated from this compound Tracing (in relative units)
| Reaction | Flux Value |
| Trehalose Uptake | 100 |
| Glycolysis (G6P -> Pyruvate) | 85 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 70 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 15 |
| Citrate Synthase (Acetyl-CoA + OAA -> Citrate) | 65 |
Applications in Drug Development
The use of this compound in MFA has significant potential in drug development for several reasons:
-
Targeting Pathogen Metabolism: As trehalose metabolism is crucial for the survival and virulence of many pathogenic fungi and bacteria, but absent in humans, it represents an attractive drug target.[5] this compound can be used to screen for compounds that inhibit trehalose uptake or metabolism in these pathogens.
-
Understanding Drug Effects on Host Metabolism: The metabolic state of a cell can influence its response to a drug. This compound can be used to assess how a drug candidate alters central carbon metabolism in host cells, providing insights into potential off-target effects and mechanisms of toxicity.
-
Biomarker Discovery: Changes in metabolic fluxes in response to disease or drug treatment can serve as biomarkers. This compound-based MFA can help identify such biomarkers for patient stratification and monitoring treatment efficacy.
Conclusion
This compound is a valuable tool for metabolic flux analysis, offering a complementary approach to more commonly used 13C-labeled tracers. Its utility as both a metabolic tracer and an internal standard makes it a versatile reagent for quantitative metabolomics. While published applications of this compound in MFA are still emerging, the methodologies and principles outlined in this guide provide a solid foundation for its use in elucidating the complexities of cellular metabolism in health and disease, and for advancing drug discovery and development.
References
- 1. Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose and trehalose metabolism through the cyclic pentose phosphate pathway shapes pathogen resistance and host protection in Drosophila | PLOS Biology [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Trehalose Alleviating Oxidative Stress in Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Trehalose-d14: An In-Depth Technical Guide to Studying Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose, a non-reducing disaccharide composed of two glucose units, is a critical molecule in the physiology of a wide range of microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. It serves as a carbon and energy source, a protective agent against various environmental stresses, and a key structural component of the mycobacterial cell wall.[1][2][3] The unique metabolic pathways associated with trehalose in microbes, which are absent in mammals, present attractive targets for the development of novel therapeutics.
The use of isotopically labeled molecules is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. While radioisotopes like 14C have been instrumental, stable isotopes offer a safer and often more versatile alternative. D-(+)-Trehalose-d14, a deuterated form of trehalose, is emerging as a valuable tool for stable isotope probing (SIP) studies in microbial metabolism. This technical guide provides a comprehensive overview of the application of this compound, focusing on its use in studying microbial metabolism, particularly in mycobacteria.
This compound: A Tool for Stable Isotope Probing
This compound is a form of trehalose where 14 of the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to trace the uptake and metabolic fate of trehalose within a microbial cell. When microorganisms are fed this compound, the deuterium atoms are incorporated into various downstream metabolites and macromolecules. By using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the flow of deuterium can be tracked, providing insights into active metabolic pathways.
Synthesis and Availability
This compound can be chemically synthesized. One reported method involves a one-step ruthenium-catalyzed deuteration of trehalose.[4] The compound is also commercially available from suppliers of stable isotope-labeled compounds, making it accessible for research purposes.
Key Microbial Trehalose Metabolic Pathways
Understanding the core trehalose metabolic pathways in microorganisms is essential for designing and interpreting experiments using this compound. Bacteria, particularly mycobacteria, have evolved multiple pathways for trehalose biosynthesis and utilization.[2][5]
Biosynthesis Pathways:
-
OtsA-OtsB Pathway: Synthesizes trehalose from glucose-6-phosphate and UDP-glucose.
-
TreY-TreZ Pathway: Produces trehalose from α-(1→4)-linked glucose polymers like glycogen.
-
TreS Pathway: Involves the isomerization of maltose to trehalose.
Catabolic and Anabolic Pathways:
-
Trehalase: Hydrolyzes trehalose into two molecules of glucose.
-
GlgE Pathway: A four-step pathway that converts trehalose into branched α-glucans.[2]
These pathways are crucial for various physiological functions, including cell wall synthesis, energy storage, and stress response. In Mycobacterium tuberculosis, trehalose is a precursor to essential cell wall components like trehalose monomycolate (TMM) and trehalose dimycolate (TDM), which are important for the pathogen's virulence.[1]
Experimental Design and Protocols
The use of this compound in microbial metabolism studies typically involves the following steps:
Microbial Culture and Labeling
-
Organism: Mycobacterium smegmatis is often used as a non-pathogenic model for Mycobacterium tuberculosis.
-
Culture Medium: A suitable growth medium is inoculated with the microbial culture.
-
Labeling: this compound is added to the culture medium as a carbon source. The concentration and incubation time will vary depending on the specific experimental goals. A typical starting point could be a final concentration of 50 mM for a 60-minute incubation.[6]
Sample Preparation
-
Harvesting: Cells are harvested by centrifugation.
-
Washing: The cell pellet is washed with a buffer solution (e.g., PBS) to remove any unincorporated this compound.
-
Cell Lysis: Cells are lysed to extract metabolites and macromolecules. This can be achieved through methods such as sonication, bead beating, or chemical lysis.
-
Fractionation: The cell lysate can be fractionated to separate different cellular components (e.g., cytoplasm, cell wall, proteins, lipids).
Analytical Techniques
-
Mass Spectrometry (MS): This is a primary tool for detecting the incorporation of deuterium. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify deuterated metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the labeled metabolites, confirming the position of the deuterium atoms.
-
Nuclear Reaction Analysis (NRA): This technique is particularly sensitive for detecting deuterium and has been used to quantify the uptake of deuterated sugars in mycobacteria.[6]
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison and analysis.
| Parameter | Value | Analytical Method | Reference |
| This compound Concentration | 50 mM | - | [6] |
| Incubation Time | 60 minutes | - | [6] |
| Deuterium Uptake in M. smegmatis | Detectable signal | Nuclear Reaction Analysis | [6] |
Further quantitative data on the incorporation of deuterium into specific metabolites would be presented here as it becomes available in the literature.
Visualizing Metabolic Pathways and Workflows
Diagrams created using the DOT language can effectively illustrate the experimental workflow and the metabolic pathways being investigated.
Caption: Experimental workflow for studying microbial metabolism using this compound.
References
- 1. Trehalose catalytic shift is an intrinsic factor in Mycobacterium tuberculosis that enhances phenotypic heterogeneity and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics of Mycobacterial Trehalose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the trehalose utilization pathways of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three pathways for trehalose biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated carbohydrate probes as ‘label-free’ substrates for probing nutrient uptake in mycobacteria by nuclear reaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Trehalose Using D-(+)-Trehalose-d14 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose, a non-reducing disaccharide composed of two glucose units, plays a crucial role in the survival of various organisms under extreme environmental stress conditions such as desiccation, heat, and oxidative stress. In the context of drug development and biomedical research, trehalose is of significant interest due to its protein-stabilizing properties and its potential therapeutic applications in neurodegenerative diseases and as a cryoprotectant. Accurate and precise quantification of trehalose in biological matrices is therefore essential for understanding its physiological functions and for the development of trehalose-based therapeutics.
This application note provides detailed protocols for the quantitative analysis of trehalose in biological samples using isotope dilution mass spectrometry with D-(+)-Trehalose-d14 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision. We describe methods for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The overall experimental workflow for the quantitative analysis of trehalose is depicted below.
Caption: Experimental workflow for trehalose quantification.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS method for trehalose analysis.
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 100 µM | [1][2][3][4] |
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | 22 nM | [1][2] |
| Limit of Quantification (LOQ) | 28 nM | [1][2] |
| Precision (%RSD) | < 15% | |
| Accuracy (%Recovery) | 90 - 110% | [1][2] |
Experimental Protocols
Protocol 1: Sample Preparation from Mammalian Cells
This protocol is suitable for the extraction of trehalose from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol:Acetonitrile:Water (50:30:20, v/v/v), pre-chilled to -20°C
-
This compound internal standard stock solution (e.g., 1 mg/mL in water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluence in appropriate multi-well plates.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching and Extraction: Add 1 mL of pre-chilled methanol:acetonitrile:water solution to each well.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to each sample. The final concentration should be within the linear range of the calibration curve (e.g., 5 µM).
-
Cell Lysis and Scraping: Place the plate on ice and scrape the cells with a cell scraper to ensure complete lysis and detachment.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted trehalose to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., 100 µL of the initial mobile phase for LC-MS/MS).
Protocol 2: Sample Preparation from Bacterial Cells
This protocol is adapted for the extraction of trehalose from bacterial cultures.
Materials:
-
Bacterial culture medium
-
Ice-cold saline solution (0.9% NaCl)
-
Methanol:Water (80:20, v/v), pre-chilled to -80°C
-
This compound internal standard stock solution
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Culture Growth: Grow bacterial cells to the desired optical density.
-
Harvesting: Quickly harvest the cells by centrifugation at 4°C.
-
Washing: Resuspend the cell pellet in ice-cold saline and centrifuge again to wash the cells.
-
Metabolism Quenching and Extraction: Resuspend the cell pellet in pre-chilled methanol:water solution.
-
Internal Standard Spiking: Add the this compound internal standard to each sample.
-
Lysis: Lyse the cells using a suitable method such as bead beating or sonication on ice.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection and Processing: Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described in Protocol 1.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 mm × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 10.0.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: Isocratic elution with 70% Mobile Phase B.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trehalose: m/z 341.2 -> 119.[5]
-
This compound: m/z 355.2 -> 124 (predicted, requires empirical optimization).
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.
Protocol 4: GC-MS Analysis
Derivatization (Required):
Trehalose is non-volatile and requires derivatization prior to GC-MS analysis. Silylation is a common method.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Ensure the dried sample extract is completely free of water.
-
Add 50 µL of pyridine to the dried extract to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Trehalose derivative: m/z 361 (and other characteristic fragments).
-
This compound derivative: m/z (predicted based on deuteration, requires empirical determination).
-
Signaling Pathway
Trehalose metabolism is intricately linked to cellular signaling, particularly in response to stress and in the regulation of energy homeostasis. The core pathway involves the synthesis of trehalose from glucose-6-phosphate and UDP-glucose, and its degradation back to glucose.
Caption: Trehalose metabolism and its signaling roles.
References
Application Note: Quantitative Analysis of D-(+)-Trehalose-d14 in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose, a naturally occurring non-reducing disaccharide, is of significant interest in the pharmaceutical and biotechnology industries for its remarkable cytoprotective properties. It is investigated for applications in treating a range of conditions including neurodegenerative diseases, metabolic disorders, and for its role as a stabilizer in biopharmaceutical formulations. D-(+)-Trehalose-d14 is a deuterated internal standard crucial for the accurate quantification of trehalose in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for a robust and sensitive HILIC-LC-MS/MS method for the detection and quantification of trehalose in human plasma using this compound as an internal standard.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of trehalose in human plasma.
Caption: Experimental workflow for trehalose quantification.
Protocols
Materials and Reagents
-
D-(+)-Trehalose (Analyte)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (sourced ethically)
Sample Preparation
-
Thawing: Thaw human plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 10 mM ammonium formate).
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column: Waters ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm) or equivalent HILIC column.[3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
-
Gradient: Isocratic elution with 80-85% Mobile Phase B is often suitable for trehalose.[4] A shallow gradient may be optimized for better separation from isomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the MRM transitions for trehalose and its deuterated internal standard. Collision energies (CE) and other source parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) |
| D-(+)-Trehalose | 365.1 [M+Na]+ | 185.1 | 100 | 20 |
| 365.1 [M+Na]+ | 163.1 | 100 | 25 | |
| This compound (IS) | 379.2 [M+Na]+ | 192.1 | 100 | 20 |
| 379.2 [M+Na]+ | 169.1 | 100 | 25 |
Note on MRM Transitions: The precursor ion for trehalose is commonly observed as the sodium adduct [M+Na]+.[4] The product ions result from the cleavage of the glycosidic bond. For this compound, the masses of the precursor and fragment ions are shifted by +14 Da due to the 14 deuterium atoms.
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration. The concentration of trehalose in the plasma samples is then determined from this calibration curve.
Trehalose Metabolism
The following diagram illustrates the primary biosynthesis and degradation pathway of trehalose in many organisms.
References
Application Notes and Protocols for D-(+)-Trehalose-d14 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose is a naturally occurring disaccharide with significant interest in various fields due to its properties as a cellular protectant against environmental stresses such as dehydration and freezing.[1][2] Its deuterated isotopologue, D-(+)-Trehalose-d14, serves as a valuable tool in pharmacokinetic studies, metabolic research, and as an internal standard for the quantification of endogenous trehalose. Accurate and reliable quantification of this compound in complex biological matrices like plasma, serum, urine, and tissue homogenates is crucial for these applications. This document provides detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[1][2][3][4]
Analytical Principle
The quantification of this compound is typically achieved by LC-MS/MS operating in selected reaction monitoring (SRM) mode. This technique offers high selectivity and sensitivity for detecting the analyte in complex biological samples.[2][3] An appropriate internal standard (IS), such as non-labeled D-(+)-Trehalose or another isotopically labeled trehalose (e.g., ¹³C₁₂-trehalose), is added to the samples at a known concentration at the beginning of the sample preparation process.[1][5] The IS compensates for variability during sample preparation and analysis, ensuring accurate quantification.[5] Sample preparation primarily involves the removal of proteins and other interfering substances from the biological matrix. Protein precipitation is a common and effective method for this purpose.[6][7]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for removing the bulk of proteins from biological fluids like plasma, serum, and whole blood.[6][7] Acetonitrile is a common and effective precipitating agent.[6]
Materials:
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., D-(+)-Trehalose or ¹³C₁₂-Trehalose in water)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Thaw biological samples on ice.
-
Spike 100 µL of the biological sample with a known concentration of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of ACN to sample volume is effective for protein precipitation.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 2 mM ammonium acetate).[1]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking known amounts of this compound into a blank biological matrix that is free of the analyte.[1][4]
Procedure:
-
Prepare a stock solution of this compound in water.
-
Perform serial dilutions of the stock solution to create working standard solutions at various concentrations.
-
Spike a known volume of blank biological matrix with the working standard solutions to create calibration standards covering the desired concentration range (e.g., 0.1 µM to 100 µM).[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples using the protein precipitation protocol described above.
Quantitative Data Summary
The following tables summarize typical quantitative data for trehalose analysis in biological matrices using LC-MS/MS. While this data is for non-deuterated trehalose, similar performance is expected for this compound analysis.
Table 1: LC-MS/MS Method Performance [1][4]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 22 nM |
| Limit of Quantification (LOQ) | 28 nM |
| Dynamic Range | 0.1 - 100 µM |
| Inter-assay Precision (%RSD) | < 15% |
| Intra-assay Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 93 - 106% |
Table 2: Recovery of Trehalose from Spiked Biological Samples [1]
| Biological Matrix | Spiked Concentration (µM) | Calculated Concentration (µM) | Recovery (%) |
| E. coli Lysate | 30 | 30.3 ± 0.5 | 101 |
| E. coli Lysate | 80 | 78.0 ± 0.8 | 98 |
| Jurkat Cell Lysate | 30 | 29.1 ± 0.4 | 97 |
| Jurkat Cell Lysate | 80 | 74.4 ± 1.2 | 93 |
Visualizations
Caption: Workflow for the preparation of biological samples for this compound analysis.
Discussion
Matrix Effects: Biological matrices are complex and can contain endogenous compounds that co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer.[1][8] This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the analysis.[8] To mitigate matrix effects, it is crucial to use a stable isotope-labeled internal standard that co-elutes with the analyte.[1][8] this compound itself can serve as an excellent internal standard for the quantification of endogenous trehalose. When this compound is the analyte, a different isotopologue such as ¹³C₁₂-trehalose is recommended as the internal standard.[1] Additionally, preparing calibration standards in the same biological matrix as the samples helps to compensate for matrix effects.[1][4]
Alternative Sample Preparation Techniques: While protein precipitation is a rapid and effective method, other techniques can be employed depending on the complexity of the matrix and the required level of cleanup.
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases to separate it from interfering components.[9][10][11]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while interfering compounds are washed away.[12][13][14][15] This method can be particularly useful for complex matrices or when lower detection limits are required.
The choice of sample preparation method should be guided by the specific requirements of the assay, including the nature of the biological matrix, the desired sensitivity, and throughput.[9][16]
Conclusion
The protocol described provides a robust and reliable method for the quantification of this compound in biological matrices. The use of protein precipitation for sample cleanup, combined with LC-MS/MS analysis and an appropriate internal standard, ensures high sensitivity, specificity, and accuracy. Careful consideration of potential matrix effects and optimization of the sample preparation and analytical conditions are essential for successful bioanalysis.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. agilent.com [agilent.com]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Sugaring-out induced homogeneous liquid-liquid microextraction as an alternative mode for biological sample preparation: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-phase extraction of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-(+)-Trehalose-d14 in NMR Spectroscopy for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-(+)-Trehalose-d14 in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of biomolecules. The protocols outlined below are intended to serve as a detailed methodology for researchers in structural biology and drug development.
Introduction
D-(+)-Trehalose is a naturally occurring disaccharide known for its exceptional bioprotective properties, including the stabilization of proteins and other biomolecules against various stresses such as desiccation and extreme temperatures.[1][2] Its deuterated isotopologue, this compound, serves as a powerful tool in NMR-based structural analysis. The replacement of protons with deuterium atoms renders the molecule "invisible" in standard ¹H NMR spectra, thereby reducing spectral complexity and allowing for the unambiguous observation of signals from the biomolecule of interest. This is particularly advantageous in studying protein-ligand interactions, protein stability, and for quantitative NMR (qNMR) applications.[3]
Applications of this compound in NMR Spectroscopy
-
Structural Analysis of Protein-Ligand Complexes: By using this compound as a cryoprotectant or a component of the buffer, the background proton signals are minimized, enabling clearer observation of the protein and non-deuterated ligand signals. This is crucial for techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY, which are used to identify ligand binding and map interaction epitopes.
-
Protein Stability and Folding Studies: D-(+)-Trehalose is known to stabilize protein structures.[1][2] By using the deuterated form, researchers can study the stabilizing effects of trehalose on a protein using ¹H-based NMR techniques without interference from the sugar's own proton signals. This allows for a more precise analysis of changes in the protein's conformational landscape and dynamics.
-
Quantitative NMR (qNMR): While this compound is not a typical internal standard for ¹H qNMR due to the absence of protons, it can be used in specialized applications or in conjunction with other deuterated standards for quantifying non-deuterated analytes in complex mixtures where minimizing background proton signals is essential.
Data Presentation: NMR Spectral Data of D-(+)-Trehalose
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for non-deuterated D-(+)-Trehalose in D₂O. In an actual experiment with this compound, the ¹H NMR spectrum would show significantly reduced or absent signals corresponding to the trehalose protons.
Table 1: ¹H NMR Chemical Shifts of D-(+)-Trehalose in D₂O [4][5][6][7]
| Proton | Chemical Shift (ppm) |
| H-1 | 5.18 |
| H-2 | 3.65 |
| H-3 | 3.84 |
| H-4 | 3.44 |
| H-5 | 3.81 |
| H-6a | 3.87 |
| H-6b | 3.76 |
Note: The chemical shifts are referenced to an internal standard (e.g., DSS or TSP) and can vary slightly depending on experimental conditions such as temperature and pH.
Table 2: ¹³C NMR Chemical Shifts of D-(+)-Trehalose in D₂O [4][5]
| Carbon | Chemical Shift (ppm) |
| C-1 | 95.96 |
| C-2 | 75.22 |
| C-3 | 74.88 |
| C-4 | 72.47 |
| C-5 | 73.78 |
| C-6 | 63.31 |
Note: These values are for the glucose units of trehalose.
Experimental Protocols
Protocol 1: Sample Preparation for Protein Stability Studies using this compound
This protocol describes the preparation of a protein sample for NMR analysis to study the stabilizing effects of trehalose.
Materials:
-
Protein of interest (lyophilized)
-
This compound
-
Deuterium oxide (D₂O, 99.9%)
-
NMR buffer components (e.g., phosphate buffer, NaCl), deuterated if necessary
-
pH meter with a glass electrode calibrated for D₂O
-
NMR tubes
Procedure:
-
Prepare the NMR Buffer:
-
Dissolve the buffer components in D₂O to the desired final concentration (e.g., 20 mM sodium phosphate, 50 mM NaCl).
-
Adjust the pD of the buffer using small aliquots of DCl or NaOD. Note that pD = pH meter reading + 0.4.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the prepared D₂O NMR buffer to achieve the desired stock concentration (e.g., 1 M).
-
-
Prepare the Protein Sample:
-
Dissolve the lyophilized protein in the D₂O NMR buffer to a final concentration suitable for NMR spectroscopy (typically 0.1 - 1.0 mM).
-
If required, add the this compound stock solution to the protein solution to achieve the desired final trehalose concentration.
-
Gently mix the solution to ensure homogeneity.
-
-
Final Sample Preparation:
-
Transfer the final protein-trehalose solution to a clean, dry NMR tube.
-
Add a small amount of a suitable internal reference standard if required (e.g., DSS or TSP).
-
The sample is now ready for NMR data acquisition.
-
Protocol 2: 2D NMR for Structural Analysis of a Protein in the Presence of this compound
This protocol outlines the acquisition of 2D ¹H-¹⁵N HSQC spectra to monitor changes in the protein structure upon addition of this compound.
Prerequisites:
-
A uniformly ¹⁵N-labeled protein sample prepared as described in Protocol 1.
-
An NMR spectrometer equipped with a cryoprobe.
NMR Data Acquisition Parameters (Example for a 600 MHz Spectrometer):
| Parameter | Value |
| Experiment | 2D ¹H-¹⁵N HSQC |
| Temperature | 298 K |
| Spectral Width (¹H) | 16 ppm |
| Spectral Width (¹⁵N) | 35 ppm |
| Number of Scans | 16-64 (depending on sample concentration) |
| Number of Increments (¹⁵N) | 128-256 |
| Relaxation Delay | 1.0 - 1.5 s |
Procedure:
-
Acquire a Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the D₂O buffer without this compound.
-
Acquire Spectra with this compound: Record a series of 2D ¹H-¹⁵N HSQC spectra of the protein sample with increasing concentrations of this compound.
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra to observe chemical shift perturbations (CSPs) of the protein's amide signals.
-
Map the CSPs onto the protein's structure to identify regions affected by the interaction with trehalose.
-
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. Trehalose and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 4. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse000125 D-Trehalose at BMRB [bmrb.io]
- 6. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000014) [np-mrd.org]
- 7. Trehalose(99-20-7) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Utilizing D-(+)-Trehalose-d14 in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of D-(+)-Trehalose-d14 as a stable isotope tracer in bacterial cell culture experiments. This document outlines detailed protocols for metabolic labeling, sample preparation, and analysis, along with data presentation and visualization of relevant metabolic pathways and experimental workflows.
Introduction to this compound in Bacterial Metabolism
D-(+)-Trehalose is a non-reducing disaccharide that plays a crucial role in the survival of many bacteria under various stress conditions, including osmotic stress, desiccation, and temperature fluctuations.[1][2] It can also serve as a carbon source for some bacteria.[3] this compound is a deuterated analog of trehalose, making it an excellent tracer for metabolic studies. By tracking the incorporation of deuterium into various metabolites, researchers can elucidate the pathways of trehalose uptake, catabolism, and its contribution to central carbon metabolism and stress-response pathways.
Applications:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions and pathways involving trehalose.
-
Pathway Elucidation: Identifying and confirming the metabolic routes of trehalose breakdown and its integration into central metabolism.
-
Stress Response Studies: Investigating the role of trehalose metabolism in bacterial survival under various stress conditions.
-
Drug Discovery: Screening for inhibitors of trehalose metabolism, which can be potential antimicrobial targets, particularly in pathogenic bacteria like Mycobacterium tuberculosis where trehalose is a key component of the cell wall.
Experimental Protocols
Bacterial Cell Culture and Labeling with this compound
This protocol is a general guideline and should be optimized for the specific bacterial species and experimental objectives. Escherichia coli is used here as an example.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Minimal medium (e.g., M9 minimal medium) with a defined carbon source (e.g., glucose)
-
This compound
-
Sterile culture flasks or tubes
-
Incubator shaker
Protocol:
-
Prepare Inoculum: Grow an overnight culture of the bacterial strain in a rich medium (e.g., LB broth) at the optimal temperature with shaking.
-
Prepare Minimal Medium: Prepare M9 minimal medium supplemented with a primary carbon source (e.g., 4 g/L glucose).
-
Inoculate Main Culture: Inoculate the fresh M9 minimal medium with the overnight culture to an initial OD600 of ~0.05.
-
Grow to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Introduce the Tracer: Add this compound to the culture. The final concentration should be optimized, but a starting concentration in the range of 1-5 mM is recommended. For stress-related experiments, the tracer can be added concurrently with the stressor.
-
Incubate for Labeling: Continue the incubation under the same conditions for a defined period. The labeling time will depend on the metabolic rates of the bacterium and the pathways of interest. For central carbon metabolism, time points ranging from a few minutes to a few hours are typical.
-
Harvest Cells: After the desired incubation time, rapidly harvest the cells. This is a critical step to quench metabolic activity.
Metabolite Extraction
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C or colder.
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.
-
Centrifuge capable of reaching high speeds at 4°C.
-
Lyophilizer or vacuum concentrator.
Protocol:
-
Quenching: Rapidly transfer a defined volume of the bacterial culture into a tube containing the pre-chilled quenching solution. The volume of the quenching solution should be at least 4 times the volume of the culture sample to ensure immediate cessation of metabolic activity.
-
Centrifugation: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.
-
Wash: Discard the supernatant and wash the cell pellet with the cold quenching solution to remove any remaining extracellular metabolites. Repeat the centrifugation step.
-
Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. The volume of the solvent should be sufficient to fully immerse the pellet.
-
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as probe sonication on ice, bead beating, or multiple freeze-thaw cycles.
-
Clarification: Centrifuge the cell lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
LC-MS/MS Analysis
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate LC column for polar metabolite separation (e.g., a HILIC column).
-
Mobile phases (e.g., acetonitrile and water with appropriate additives like ammonium acetate or formic acid).
-
Reconstitution solvent (typically the initial mobile phase composition).
Protocol:
-
Reconstitution: Reconstitute the dried metabolite extract in a small, precise volume of the reconstitution solvent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter that could clog the LC system.
-
Injection: Inject a defined volume of the filtered sample onto the LC-MS/MS system.
-
Chromatographic Separation: Separate the metabolites using a suitable gradient elution program on the HILIC column.
-
Mass Spectrometry Detection: Detect the eluting metabolites using the mass spectrometer in a targeted selected reaction monitoring (SRM) or a full-scan high-resolution mode. For this compound tracing, monitor the mass shifts corresponding to the incorporation of deuterium atoms in the metabolites of interest.
-
Data Analysis: Process the raw data to identify and quantify the different isotopologues of each metabolite. Calculate the fractional labeling to determine the extent of deuterium incorporation.
Data Presentation: Quantitative Analysis of Deuterium Incorporation
The following tables present hypothetical but representative data on the incorporation of deuterium from this compound into central carbon metabolites in E. coli under normal and osmotic stress conditions. This data illustrates how the results of a labeling experiment can be presented.
Table 1: Intracellular Concentrations of Key Metabolites in E. coli under Normal and Osmotic Stress Conditions.
| Metabolite | Normal Condition (mM) | Osmotic Stress (0.5 M NaCl) (mM) |
| Glucose-6-phosphate | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Fructose-6-phosphate | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 3-Phosphoglycerate | 1.2 ± 0.2 | 1.5 ± 0.2 |
| Phosphoenolpyruvate | 0.6 ± 0.1 | 0.8 ± 0.1 |
| Pyruvate | 2.5 ± 0.4 | 3.1 ± 0.5 |
| α-Ketoglutarate | 1.8 ± 0.3 | 2.2 ± 0.4 |
| Succinate | 0.9 ± 0.1 | 1.1 ± 0.2 |
| Fumarate | 0.3 ± 0.05 | 0.4 ± 0.06 |
| Malate | 0.7 ± 0.1 | 0.9 ± 0.1 |
| Trehalose | <0.1 | 85.0 ± 12.0 [4] |
Data are presented as mean ± standard deviation from triplicate experiments. Intracellular concentrations can vary significantly based on growth conditions and strain.[4][5]
Table 2: Fractional Deuterium Labeling of Central Carbon Metabolites after 30 minutes of Labeling with 5 mM this compound.
| Metabolite | Normal Condition (% Deuterium Labeled) | Osmotic Stress (0.5 M NaCl) (% Deuterium Labeled) |
| Glucose-6-phosphate | 5.2 ± 0.8 | 15.7 ± 2.1 |
| Fructose-6-phosphate | 4.8 ± 0.7 | 14.9 ± 1.9 |
| 3-Phosphoglycerate | 2.1 ± 0.3 | 6.5 ± 0.9 |
| Phosphoenolpyruvate | 1.5 ± 0.2 | 4.8 ± 0.6 |
| Pyruvate | 1.1 ± 0.2 | 3.5 ± 0.5 |
| α-Ketoglutarate | 0.8 ± 0.1 | 2.5 ± 0.4 |
| Succinate | 0.5 ± 0.1 | 1.8 ± 0.3 |
| Fumarate | 0.4 ± 0.1 | 1.5 ± 0.2 |
| Malate | 0.6 ± 0.1 | 2.1 ± 0.3 |
| Trehalose | 95.1 ± 3.2 | 98.5 ± 1.5 |
Fractional labeling is calculated as the percentage of the metabolite pool that contains at least one deuterium atom. Data are hypothetical and for illustrative purposes.
Signaling Pathways and Metabolic Maps
The following diagrams illustrate the key metabolic pathways involved in trehalose metabolism in bacteria.
Trehalose Biosynthesis and Catabolism Pathways
Bacteria primarily utilize three pathways for trehalose biosynthesis: the OtsA-OtsB pathway, the TreY-TreZ pathway, and the TreS pathway.[1][6] Trehalose can be catabolized back to glucose by trehalase.
Integration of Trehalose Catabolism with Central Carbon Metabolism
When utilized as a carbon source, trehalose is broken down into glucose, which then enters glycolysis and the central carbon metabolism.
Conclusion
This compound is a powerful tool for investigating bacterial metabolism. The protocols and data presented here provide a framework for designing and executing experiments to trace the metabolic fate of trehalose in various bacterial species. The use of stable isotope tracers, coupled with modern analytical techniques like LC-MS/MS, offers a detailed view of metabolic fluxes and regulatory mechanisms, which is invaluable for both basic research and the development of new antimicrobial strategies.
References
- 1. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 5. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Tracing Cryoprotectant Distribution Using D-(+)-Trehalose-d14
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose, a naturally occurring non-reducing disaccharide, is a highly effective cryoprotectant used to preserve the integrity of cells and tissues during freezing.[1][2] Its ability to stabilize biological membranes and proteins makes it a valuable alternative or supplement to traditional cryoprotectants like dimethyl sulfoxide (DMSO).[1][3] To optimize cryopreservation protocols, it is crucial to understand the uptake and distribution of trehalose within biological samples. D-(+)-Trehalose-d14, a stable isotope-labeled version of trehalose, serves as an excellent tracer for these studies.[1] When used in conjunction with advanced analytical techniques such as mass spectrometry and Raman spectroscopy, this compound allows for precise quantification and spatial localization of the cryoprotectant, providing invaluable insights into its protective mechanisms.[4][5]
Key Applications
-
Quantitative Analysis of Cryoprotectant Uptake: Determine the intracellular concentration of trehalose after cryopreservation to correlate its presence with cell viability and function.
-
Spatial Distribution Mapping: Visualize the localization of trehalose within cells and tissues to understand its distribution in different subcellular compartments.
-
Optimization of Cryopreservation Protocols: Refine cryopreservation parameters, such as trehalose concentration and cooling/thawing rates, to maximize cryoprotective efficacy.
-
Pharmacokinetic Studies: In the context of drug delivery and formulation, trace the fate of trehalose-based excipients.
Data Presentation
Table 1: Quantitative Analysis of Trehalose Uptake and Efficacy
| Cell/Tissue Type | Extracellular Trehalose Concentration | Intracellular Trehalose Concentration | Post-Thaw Viability/Recovery | Reference |
| Fibroblasts | 250 mM | > 100 mM | Loading efficiency approaching 50% | [6] |
| Human Pancreatic Islets (Adult) | 300 mmol/l (with DMSO) | Not specified | 92% (vs. 58% with DMSO alone) | [7] |
| Human Pancreatic Islets (Fetal) | 300 mmol/l (with DMSO) | Not specified | 94% (vs. 42% with DMSO alone) | [7] |
| Fish Embryonic Stem Cells | 0.2 M (with 0.8 M DMSO) | Not specified | > 83% | [8] |
| Human Hematopoietic Cells (TF-1) | 0.2 M | Not specified | Comparable to DMSO | [9] |
Table 2: Comparison of Analytical Methods for Trehalose Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| LC-MS/MS | 2-1000 times more sensitive than other assays | 2-1000 times more sensitive than other assays | High sensitivity, high specificity, direct detection | Requires specialized equipment | [4][7] |
| HPLC-RID | Higher than LC-MS/MS | Higher than LC-MS/MS | Cost-effective, reliable for high concentrations | Lower sensitivity | [4] |
| Enzymatic Assay | Higher than LC-MS/MS | Higher than LC-MS/MS | Rapid quantification | Less direct, potential for interference | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake using LC-MS/MS
This protocol describes the quantification of intracellular this compound following cryopreservation. It is adapted from methodologies used for quantifying trehalose and its isotopologues in biological samples.[4][10]
1. Cell Culture and Cryopreservation: a. Culture cells to the desired confluency under standard conditions. b. Prepare a cryopreservation medium containing the desired concentration of this compound (e.g., 250 mM) in the appropriate cell culture medium. c. Harvest and resuspend the cells in the this compound cryopreservation medium. d. Freeze the cells using a controlled-rate freezer at an optimized cooling rate (e.g., -1°C/minute) to a terminal temperature (e.g., -80°C). e. Thaw the cells rapidly in a 37°C water bath.
2. Sample Preparation for LC-MS/MS: a. After thawing, pellet the cells by centrifugation. b. Wash the cell pellet multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound. c. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles in lysis buffer). d. Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the intracellular metabolites. e. Add a known concentration of an internal standard (e.g., 13C12-trehalose) to the supernatant.[4]
3. LC-MS/MS Analysis: a. Use a hydrophilic interaction liquid chromatography (HILIC) column for separation. b. The mobile phase can consist of an acetonitrile/water gradient with a buffer such as ammonium acetate.[11] c. Operate the mass spectrometer in selected reaction monitoring (SRM) mode to detect the specific mass transitions for this compound and the internal standard. d. Create a calibration curve using known concentrations of this compound to quantify the amount in the cell lysates.
Protocol 2: Imaging of this compound Distribution using Raman Microspectroscopy
This protocol outlines a method for visualizing the distribution of deuterated trehalose within cells, based on the principles of Raman spectroscopy for analyzing cellular components.[5][12]
1. Sample Preparation: a. Culture adherent cells on Raman-compatible substrates (e.g., CaF2 slides).[13] b. Incubate the cells with a cryopreservation medium containing this compound. c. Subject the cells to a cryopreservation and thawing cycle as described in Protocol 1. d. Gently wash the cells with PBS to remove extracellular trehalose. e. Fix the cells if necessary, although label-free imaging of live cells is a key advantage of this technique.
2. Raman Microspectroscopy Imaging: a. Use a confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm).[5] b. Acquire Raman spectra from a defined area of the cell, creating a hyperspectral map. c. The presence of this compound will be indicated by the appearance of carbon-deuterium (C-D) stretching bands in the Raman spectrum (typically in the 2100-2300 cm-1 region), which are distinct from the C-H stretching bands of endogenous molecules (around 2800-3000 cm-1).[12] d. The intensity of the C-D peak can be used to generate a false-color image representing the spatial distribution and relative concentration of this compound within the cell.
Visualization of Concepts and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Raman Microspectroscopy Study of Water and Trehalose in Spin-Dried Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freezing-induced uptake of trehalose into mammalian cells facilitates cryopreservation [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Raman Microspectroscopy and Imaging of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
Application Notes and Protocols for D-(+)-Trehalose-d14 in Plant Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of D-(+)-Trehalose-d14 as an internal standard in plant metabolomics studies. The protocols detailed below are designed for accurate quantification of endogenous trehalose and for conducting metabolic flux analysis to understand its role in various physiological and stress-response pathways.
Introduction to this compound in Plant Metabolomics
D-(+)-Trehalose is a non-reducing disaccharide that plays a crucial role in plant growth, development, and stress tolerance. Its precursor, trehalose-6-phosphate (T6P), acts as a key signaling molecule, integrating carbon metabolism with growth and developmental processes.[1][2] Given its low abundance in most plant tissues, accurate quantification of trehalose is essential for understanding its metabolic and signaling functions.[1]
This compound is a stable isotope-labeled form of trehalose, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of endogenous trehalose through isotope dilution mass spectrometry.[3][4]
Applications of this compound
-
Absolute Quantification of Endogenous Trehalose: this compound is primarily used as an internal standard for the accurate determination of trehalose concentrations in various plant tissues, including leaves, roots, seeds, and flowers.[3][4] This is critical for studying the changes in trehalose levels in response to genetic modifications or environmental stresses.
-
Metabolic Flux Analysis: By supplying labeled precursors and tracking the incorporation of isotopes into trehalose, researchers can elucidate the dynamics of trehalose biosynthesis and its contribution to metabolic pathways under different conditions.[5][6][7]
-
Validation of Analytical Methods: this compound is essential for validating the accuracy, precision, and recovery of analytical methods developed for trehalose quantification in complex plant matrices.
Trehalose Signaling Pathway in Plants
Trehalose metabolism and its signaling cascade are central to plant energy homeostasis. The key components of this pathway are Trehalose-6-Phosphate Synthase (TPS), which synthesizes T6P from glucose-6-phosphate and UDP-glucose, and Trehalose-6-Phosphate Phosphatase (TPP), which dephosphorylates T6P to produce trehalose.[1][8][2][9] T6P itself is a potent signaling molecule that inhibits the activity of the SNF1-related protein kinase 1 (SnRK1), a key sensor of energy deficit in plant cells.[1] By inhibiting SnRK1, T6P promotes growth and biosynthetic processes when sugar availability is high.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in plant metabolomics.
Experimental Workflow Overview
The general workflow for quantifying trehalose using this compound as an internal standard involves several key steps from sample preparation to data analysis.
Protocol 1: Absolute Quantification of Trehalose using LC-MS/MS
This protocol details the steps for quantifying endogenous trehalose in plant tissues using this compound.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
This compound (as a stock solution of known concentration, e.g., 1 mg/mL in water)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryo-grinder
-
Extraction solvent: Methanol:Water:Chloroform (2.5:1:1, v/v/v), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Collection and Homogenization:
-
Internal Standard Spiking and Metabolite Extraction:
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add a known amount of this compound internal standard solution. The amount should be chosen to be in a similar range to the expected endogenous trehalose concentration.
-
Immediately add 1 mL of pre-chilled extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
-
Phase Separation and Supernatant Collection:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-methanolic phase containing polar metabolites into a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Centrifuge at high speed for 5 minutes to pellet any insoluble material and transfer the clear supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC column for separation. A typical mobile phase system consists of A) water with a modifier (e.g., 10 mM ammonium acetate) and B) acetonitrile. A gradient elution from high to low organic content is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific MRM transitions for both endogenous trehalose and this compound need to be determined. Based on literature for similar compounds, suggested transitions are:
-
Trehalose (unlabeled): Precursor ion [M+NH4]+ at m/z 360.1, with product ions around m/z 163.1 and 180.1.[10]
-
This compound: Precursor ion [M+NH4]+ at m/z 374.2. Product ions will be shifted by the mass of the deuterium atoms and need to be optimized. A likely fragment would be the loss of a deuterated glucose moiety.
-
-
-
Optimize collision energies and other MS parameters for maximum signal intensity for both analytes.
-
-
Quantification:
-
Create a calibration curve using known concentrations of unlabeled trehalose spiked with a constant amount of this compound.
-
Calculate the ratio of the peak area of endogenous trehalose to the peak area of this compound in the samples.
-
Determine the concentration of endogenous trehalose in the samples by interpolating the peak area ratios on the calibration curve.
-
Data Presentation
The following tables summarize quantitative data on trehalose levels in different plant species and under various conditions, as well as typical analytical performance data.
Table 1: Trehalose Concentrations in Plant Tissues
| Plant Species | Tissue | Condition | Trehalose Concentration | Reference |
| Arabidopsis thaliana | Whole plant | Wild Type | 37 ng/g dry weight | [1] |
| Arabidopsis thaliana | Flowers | Wild Type | 100 ng/g dry weight | [1] |
| Arabidopsis thaliana | Seedlings | 100 mM Sorbitol | 0.2 nmol/g fresh weight | [11] |
| Arabidopsis thaliana | Seedlings | 100 mM Trehalose | 1.9 nmol/g fresh weight | [11] |
| Rice (drought-sensitive) | Leaves | Control | 1.6 µg/g fresh weight | [6] |
| Rice (drought-tolerant) | Leaves | Control | 3.54 µg/g fresh weight | [6] |
| Rice | - | Transgenic (overexpressing trehalose biosynthesis genes) | 3-10 times higher than non-transgenic | [12] |
Table 2: Analytical Method Performance for Trehalose Quantification
| Analytical Method | Internal Standard | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery | Reference |
| LC-MS/MS | 13C12-Trehalose | 22 nM | 28 nM | 96-98% | [10] |
| HILIC-MS | - | 3.5 nM | - | 80-120% (Accuracy) | [11] |
| Enzymatic Assay | - | 6.3 µM | 21 µM | - | [10] |
| HPLC-RID | - | 0.6 mM | 2.2 mM | - | [10] |
Conclusion
This compound is an invaluable tool for plant metabolomics researchers, enabling precise and accurate quantification of endogenous trehalose. The protocols and data presented here provide a solid foundation for incorporating this internal standard into studies aimed at unraveling the complex roles of trehalose in plant biology. The use of isotope dilution mass spectrometry with this compound will undoubtedly contribute to significant advancements in our understanding of plant metabolism and signaling.
References
- 1. Trehalose Metabolites in Arabidopsis—elusive, active and central - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. agilent.com [agilent.com]
- 6. Trehalose accumulation enhances drought tolerance by modulating photosynthesis and ROS-antioxidant balance in drought sensitive and tolerant rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trehalose 6-phosphate is indispensable for carbohydrate utilization and growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 10. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of trehalose-6-phosphate in Arabidopsis thaliana seedlings by hydrophilic-interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols: In vivo Metabolic Labeling with D-(+)-Trehalose-d14 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of compounds in living organisms. D-(+)-Trehalose-d14, a deuterated analog of the natural disaccharide trehalose, serves as a valuable tracer to study trehalose uptake, distribution, and metabolism in animal models. Although mammals do not synthesize trehalose, they possess the enzyme trehalase, primarily in the small intestine and kidney, which hydrolyzes trehalose into two molecules of glucose.[1][2] This makes this compound an excellent tool to investigate glucose metabolism following the specific delivery route of trehalose. These application notes provide detailed protocols for in vivo studies using this compound in mouse models, including its administration, and the subsequent analysis of labeled metabolites in various tissues.
Core Applications
-
Tracing Glucose Metabolism: Following oral administration, this compound is hydrolyzed to D-glucose-d7, which can be traced through various metabolic pathways, including glycolysis and the pentose phosphate pathway.
-
Investigating Trehalose Uptake and Bioavailability: The protocol can be adapted to study the extent of trehalose hydrolysis in the gut versus the absorption of intact trehalose.
-
Evaluating Therapeutic Strategies: Trehalose is being investigated for its therapeutic potential in various diseases. These protocols can be used to understand its mechanism of action by tracing its metabolic effects.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice via gavage to study its metabolic fate.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
-
Syringes (1 mL)
-
Mouse scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize mice to the experimental conditions for at least one week prior to the experiment.
-
House mice individually for accurate monitoring of food and water intake.
-
Fast mice for 4-6 hours before administration to ensure gastric emptying. Water can be provided ad libitum.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile PBS. A typical concentration is 100 mg/mL.
-
The final dose will depend on the specific experimental question. A common dose for glucose tolerance tests is 2 g/kg body weight. This can be used as a starting point for trehalose administration.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Oral Gavage Procedure:
-
Weigh the mouse to calculate the exact volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Fill a 1 mL syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth and advance it along the esophagus into the stomach.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 15, 30, 60, 120, and 240 minutes) post-administration via tail vein or retro-orbital bleeding to measure plasma levels of this compound and its metabolites.
-
At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, kidney, brain, muscle, small intestine).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol outlines a method for the sensitive detection and quantification of this compound and its primary metabolite, D-glucose-d7, in plasma and tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Internal Standard (e.g., 13C12-Trehalose or a deuterated glucose with a different mass)
-
Centrifuge tubes
-
Homogenizer
-
LC-MS/MS system equipped with a HILIC column
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 80% ACN in water).
-
-
Sample Preparation (Tissues):
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add ice-cold extraction solvent (e.g., 80% methanol) and the internal standard.
-
Homogenize the tissue using a bead beater or other homogenizer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it as described for plasma samples.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC column for separation.
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Define the precursor and product ion transitions for this compound, D-glucose-d7, and the internal standard.
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound and D-glucose-d7.
-
Data Presentation
Table 1: Representative Quantitative Data of this compound and D-glucose-d7 in Mouse Plasma and Tissues following Oral Administration.
| Time Point (min) | Analyte | Plasma (µg/mL) | Liver (µg/g) | Kidney (µg/g) | Brain (µg/g) |
| 15 | This compound | 2.5 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.3 | < LOQ |
| D-glucose-d7 | 15.2 ± 3.1 | 8.9 ± 1.5 | 10.1 ± 2.0 | 2.3 ± 0.5 | |
| 30 | This compound | 1.1 ± 0.4 | 0.2 ± 0.05 | 0.8 ± 0.2 | < LOQ |
| D-glucose-d7 | 25.8 ± 4.5 | 18.5 ± 3.2 | 15.7 ± 2.8 | 4.1 ± 0.9 | |
| 60 | This compound | < LOQ | < LOQ | 0.3 ± 0.1 | < LOQ |
| D-glucose-d7 | 18.3 ± 3.9 | 12.1 ± 2.5 | 9.8 ± 1.9 | 3.5 ± 0.7 | |
| 120 | This compound | < LOQ | < LOQ | < LOQ | < LOQ |
| D-glucose-d7 | 8.7 ± 2.1 | 5.4 ± 1.1 | 4.2 ± 0.9 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation (n=5). LOQ = Limit of Quantification. This table presents hypothetical but expected trends based on trehalose metabolism.
Visualizations
References
- 1. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Trehalose-d14 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose-d14 is the deuterated form of D-(+)-Trehalose, a naturally occurring disaccharide with significant applications in the pharmaceutical industry. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, renders this compound an invaluable tool in drug discovery and development. Its primary applications lie in its use as an internal standard for highly accurate and precise quantification of analytes by mass spectrometry and as a metabolic tracer to elucidate the pharmacokinetic profiles and metabolic fate of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas.
Core Applications of this compound
This compound serves two main purposes in the drug discovery and development pipeline:
-
Internal Standard for Quantitative Bioanalysis: In liquid chromatography-mass spectrometry (LC-MS/MS) assays, deuterated internal standards are considered the gold standard for ensuring accuracy and precision.[1][2] this compound, being chemically identical to its non-deuterated counterpart, co-elutes and experiences similar matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[1][3]
-
Metabolic Tracer for Pharmacokinetic and Metabolic Fate Studies: As a stable isotope-labeled tracer, this compound can be used to track the absorption, distribution, metabolism, and excretion (ADME) of trehalose itself or to investigate its influence on the metabolic pathways of co-administered drugs.[2] This is particularly relevant given the neuroprotective and autophagy-inducing properties of trehalose.
Application Note 1: this compound as an Internal Standard for Drug Quantification
This application note describes the use of this compound as an internal standard (IS) for the quantification of a hypothetical small molecule drug, "Drug X," in human plasma using a UPLC-MS/MS method.
Quantitative Data Summary
The inclusion of a deuterated internal standard significantly enhances the accuracy and precision of bioanalytical methods. The following tables present representative data from a method validation study for the quantification of Drug X using this compound as the internal standard.
Table 1: Calibration Curve for Drug X in Human Plasma
| Nominal Concentration of Drug X (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1.00 | 0.98 | 98.0 | 5.2 |
| 2.50 | 2.55 | 102.0 | 4.1 |
| 5.00 | 4.90 | 98.0 | 3.5 |
| 10.0 | 10.3 | 103.0 | 2.8 |
| 25.0 | 24.5 | 98.0 | 2.1 |
| 50.0 | 51.0 | 102.0 | 1.9 |
| 100.0 | 99.0 | 99.0 | 1.5 |
| 200.0 | 204.0 | 102.0 | 1.2 |
This data is representative and illustrates the expected performance of a validated LC-MS/MS method using a deuterated internal standard.
Table 2: Inter- and Intra-Assay Accuracy and Precision for Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1.00 | 101.5 | 6.8 |
| Low QC | 3.00 | 98.7 | 4.5 |
| Mid QC | 30.0 | 102.1 | 3.1 |
| High QC | 150.0 | 99.2 | 2.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation. This data demonstrates that the method meets typical acceptance criteria for bioanalytical assays.[2]
Experimental Protocol: Quantification of Drug X in Human Plasma
1. Materials and Reagents:
-
Drug X reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)[1]
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 methanol:water solution.
-
Calibration Standards and Quality Control Samples: Prepare spiking solutions of Drug X by serial dilution of the stock solution. Spike these into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation): [1]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and briefly vortex.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Drug X from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
MRM Transitions:
-
Drug X: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (specific transitions to be determined by infusion of the standard).
-
5. Data Analysis:
-
Integrate the peak areas for Drug X and this compound.
-
Calculate the peak area ratio of Drug X to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Drug X in the QC and unknown samples from the calibration curve.
Workflow Diagram
Application Note 2: this compound as a Tracer in a Pharmacokinetic Study
This application note outlines a protocol for a preclinical pharmacokinetic (PK) study in rats to determine the metabolic fate of a novel drug candidate, "Drug Y," when co-administered with this compound. This allows for the investigation of any potential drug-drug interactions at a metabolic level.
Representative Pharmacokinetic Data
The following table shows hypothetical pharmacokinetic parameters for Drug Y in rats, with and without co-administration of this compound.
Table 3: Pharmacokinetic Parameters of Drug Y in Rats
| Parameter | Drug Y Alone | Drug Y + this compound |
| Cmax (ng/mL) | 1520 ± 210 | 1480 ± 190 |
| Tmax (hr) | 1.0 ± 0.5 | 1.0 ± 0.5 |
| AUC(0-t) (nghr/mL) | 7890 ± 950 | 8120 ± 1100 |
| AUC(0-inf) (nghr/mL) | 8150 ± 1020 | 8400 ± 1150 |
| t1/2 (hr) | 3.5 ± 0.8 | 3.6 ± 0.7 |
| CL/F (L/hr/kg) | 1.23 ± 0.15 | 1.19 ± 0.14 |
| Vd/F (L/kg) | 6.2 ± 1.1 | 6.1 ± 1.0 |
Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. This representative data suggests that co-administration of this compound does not significantly alter the pharmacokinetics of Drug Y.
Experimental Protocol: Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Animals are fasted overnight before dosing.
2. Dosing:
-
Group 1 (Control): Administer Drug Y orally at a dose of 10 mg/kg.
-
Group 2 (Test): Co-administer Drug Y (10 mg/kg, oral) and this compound (50 mg/kg, oral).
3. Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Analyze the plasma samples for the concentration of Drug Y using a validated LC-MS/MS method, as described in Application Note 1.
-
Simultaneously, monitor for the presence of this compound and any potential deuterated metabolites of Drug Y to assess metabolic interactions.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) for Drug Y in both groups using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.
Experimental Workflow Diagram
Application Note 3: Investigating Autophagy Induction using this compound
Trehalose is a known inducer of autophagy, a cellular process for degrading and recycling cellular components. This compound can be used as a tool to confirm the uptake of trehalose into cells and to correlate this with the induction of autophagy.
Experimental Protocol: Autophagy Induction Assay
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.
-
Treat the cells with this compound at various concentrations (e.g., 10, 50, 100 mM) for different time points (e.g., 6, 12, 24 hours).
-
Include a positive control (e.g., rapamycin) and a negative control (vehicle).
2. Assessment of Autophagy:
-
LC3-II Turnover Assay (Western Blot):
-
Lyse the cells and perform protein quantification.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against LC3 and a loading control (e.g., β-actin).
-
An increase in the ratio of LC3-II to LC3-I is indicative of an increase in autophagosome formation.
-
-
p62/SQSTM1 Degradation Assay (Western Blot):
-
Follow the same procedure as for the LC3 turnover assay but probe with an antibody against p62/SQSTM1.
-
A decrease in p62/SQSTM1 levels indicates an increase in autophagic flux.
-
3. Confirmation of Trehalose Uptake:
-
Harvest the cells treated with this compound.
-
Perform cell lysis and protein precipitation as described in Application Note 1.
-
Analyze the cell lysate for the presence of this compound using a validated LC-MS/MS method to confirm cellular uptake.
Signaling Pathway Diagram
Conclusion
This compound is a versatile and powerful tool for drug discovery and development. Its application as a deuterated internal standard ensures the generation of high-quality, reliable quantitative data in bioanalytical assays. Furthermore, its use as a metabolic tracer provides valuable insights into the pharmacokinetic properties and metabolic fate of drug candidates, as well as their potential interactions with cellular pathways such as autophagy. The protocols and data presented herein provide a framework for the effective implementation of this compound in your research endeavors.
References
Troubleshooting & Optimization
Technical Support Center: D-(+)-Trehalose-d14 for Matrix Effect Correction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-(+)-Trehalose-d14 to correct for matrix effects in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][5] Components in complex biological matrices like plasma, urine, or tissue extracts are common causes of matrix effects.[5][6]
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) form of D-(+)-Trehalose, where 14 hydrogen atoms have been replaced with deuterium.[6] It is considered the "gold standard" for an internal standard because it is chemically and physically almost identical to the unlabeled analyte (in this case, if you were quantifying trehalose or a structurally similar compound).[5][7] This similarity ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects, allowing for accurate correction.[5][7]
Q3: When should I add this compound to my samples?
A3: For the most effective correction of all potential variabilities, including those from sample preparation and extraction, the internal standard should be added at the very beginning of the sample preparation workflow.[8][9] This ensures that the internal standard experiences the same conditions as the analyte throughout the entire process.
Q4: How do I determine the correct concentration of this compound to use?
A4: The concentration of the internal standard should be consistent across all samples (calibration standards, quality controls, and unknown samples) and should produce a stable and reproducible signal in the mass spectrometer.[9] A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest.
Q5: Can I use this compound to correct for matrix effects for any analyte?
A5: While SIL internal standards are ideal, their effectiveness is greatest when they are structurally identical to the analyte. This compound is the perfect internal standard for quantifying D-(+)-Trehalose. For other analytes, its utility as a correcting agent for matrix effects depends on how closely it mimics the chromatographic and ionization behavior of the target analyte. If a SIL version of your specific analyte is not available, a structural analog like this compound might be a suitable alternative, but this requires thorough validation.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for matrix effect correction.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound peak area across samples | Inconsistent pipetting of the internal standard. | - Ensure pipettes are properly calibrated.- Use a consistent and validated procedure for adding the internal standard to all samples. |
| Incomplete mixing of the internal standard with the sample. | - Vortex or thoroughly mix each sample after adding the internal standard. | |
| Degradation of the internal standard during sample processing. | - Minimize the time samples are at room temperature.- Evaluate the stability of this compound in your specific matrix under your experimental conditions. | |
| Inconsistent injection volume. | - Check the autosampler for air bubbles.- Ensure the injection needle is properly seated and not clogged. | |
| Low this compound signal in all samples | Incorrect concentration of the working solution. | - Verify the preparation and dilution of your this compound stock and working solutions. |
| Severe ion suppression. | - Dilute the sample to reduce the concentration of interfering matrix components.[2]- Optimize the sample preparation method to better remove interferences.- Adjust chromatographic conditions to separate the analyte and internal standard from the suppressive matrix components. | |
| Mass spectrometer settings are not optimal. | - Tune the mass spectrometer for the specific m/z of this compound. | |
| This compound peak is not detected | The internal standard was not added to the samples. | - Review your sample preparation protocol and ensure the addition step was not missed. |
| Incorrect mass transition being monitored. | - Verify the precursor and product ion m/z values for this compound in your MS method. | |
| Analyte/Internal Standard area ratio is not consistent in replicate injections | Fluctuations in mass spectrometer source conditions. | - Allow the instrument to stabilize before analysis.- Monitor system suitability throughout the analytical run. |
| Contamination in the LC-MS system. | - Flush the system with appropriate solvents to remove potential contaminants. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
Objective: To prepare a working solution of this compound for spiking into samples.
Materials:
-
This compound powder
-
LC-MS grade water
-
LC-MS grade methanol (or other suitable solvent)
-
Calibrated pipettes
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of a suitable solvent (e.g., 50:50 methanol:water). Vortex until fully dissolved. This is your stock solution. Store at -20°C or as recommended by the supplier.[4]
-
-
Prepare a Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired final concentration. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the solvent to get a 10 µg/mL working solution.
-
The final concentration of the working solution should be optimized based on the expected concentration range of your analyte.
-
Protocol 2: Quantifying and Correcting for Matrix Effects
Objective: To quantify the extent of matrix effects and demonstrate the correction using this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte of interest stock solution
-
This compound working solution
-
Sample preparation reagents (e.g., protein precipitation solvent)
-
LC-MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Process the blank matrix through your entire sample preparation procedure. In the final extracted sample, spike in the analyte and this compound.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [11]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Data Analysis with Internal Standard Correction:
-
Calculate the Response Ratio for all calibration standards, QCs, and unknown samples: Response Ratio = Peak Area of Analyte / Peak Area of this compound
-
Construct a calibration curve by plotting the Response Ratio versus the concentration of the analyte for your calibration standards.
-
Determine the concentration of the analyte in your unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for correcting matrix effects using this compound.
Caption: Logical relationship of matrix effect interference and correction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. scispace.com [scispace.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: D-(+)-Trehalose-d14 Internal Standard Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of D-(+)-Trehalose-d14 for use as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of D-(+)-Trehalose, meaning some hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative analysis, particularly in mass spectrometry (MS) based methods like LC-MS, GC-MS, and NMR. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest (in this case, trehalose). This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.
Q2: What are the common issues encountered when using deuterated internal standards like this compound?
A2: Several challenges can arise when using deuterated internal standards:
-
Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent or sample matrix, particularly in acidic or basic conditions or at high temperatures in the mass spectrometer's ion source. This can compromise the accuracy of the results. It is crucial to check the stability of the deuterated IS in the biological matrix.
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in chromatography.
-
Isotopic Crosstalk and Interference: The signal from the naturally occurring isotopes of the analyte can sometimes interfere with the signal of the deuterated internal standard, especially if the degree of deuteration is low.
-
Purity of the Standard: The presence of unlabeled analyte as an impurity in the internal standard material can lead to inaccurate quantification.
Q3: How do I choose an initial concentration for this compound?
A3: A good starting point for the internal standard concentration is to aim for a response that is similar to the analyte response at the mid-point of your calibration curve. The concentration should be high enough to produce a reproducible and precise signal (typically with a relative standard deviation of less than 2% in replicate injections), but not so high that it saturates the detector or causes ion suppression. It is recommended to test a range of concentrations to find the optimal level.
Q4: My internal standard response is highly variable between samples. What could be the cause?
A4: High variability in the internal standard response can be due to several factors:
-
Inconsistent Sample Preparation: Errors such as inconsistent spiking of the IS or incomplete mixing with the sample can lead to variability.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the internal standard, leading to inconsistent responses between different samples.
-
Instrumental Issues: Problems with the autosampler (e.g., inconsistent injection volumes), fluctuations in the mass spectrometer source conditions, or system contamination can all contribute to response variability.
-
Stability Issues: The internal standard may not be stable in the sample matrix over the course of the sample preparation and analysis time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in IS response (>15% RSD) | Inconsistent addition of IS to samples. | Ensure precise and accurate pipetting of the IS solution. Vortex each sample thoroughly after adding the IS. |
| Matrix effects from sample to sample. | Evaluate matrix effects by comparing IS response in neat solution versus different matrix lots. Consider further sample cleanup or chromatographic optimization. | |
| Instrument instability. | Check the autosampler for air bubbles and ensure proper needle seating. Allow the MS source to stabilize before analysis and monitor system suitability. | |
| IS signal is too low or not detected | Concentration of IS is too low. | Prepare a fresh, higher concentration stock solution and re-spike samples. |
| Poor ionization efficiency. | Optimize MS source parameters (e.g., temperature, gas flows) for the IS. | |
| Degradation of the IS. | Check the stability of the IS in the solvent and sample matrix over time and under different storage conditions. | |
| IS signal is too high (detector saturation) | Concentration of IS is too high. | Dilute the IS stock solution and re-spike samples. |
| Chromatographic peak shape is poor | Issues with the LC column or mobile phase. | Check for column degradation, ensure mobile phase is correctly prepared and filtered. |
| Co-elution with an interfering compound. | Adjust the chromatographic gradient to improve separation. | |
| Analyte/IS response ratio is not consistent | The IS is not tracking the analyte effectively. | This may indicate that this compound is not an ideal IS for your specific analyte and matrix. Consider a different IS if optimization fails. |
| Non-linear detector response. | Ensure that both the analyte and IS concentrations are within the linear dynamic range of the instrument. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the analyte quantification.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a high concentration (e.g., 1 mg/mL).
-
Prepare a Dilution Series: Create a series of working internal standard solutions by diluting the stock solution to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare Samples:
-
Blank Samples: Prepare a set of blank matrix samples (the same matrix as your study samples, e.g., plasma) without any analyte or IS.
-
IS-Only Samples: For each concentration in your dilution series, spike a set of blank matrix samples with the corresponding this compound working solution.
-
Analyte + IS Samples: Prepare a set of samples containing the analyte at a mid-range concentration of your expected calibration curve. Spike each of these samples with a different concentration of the this compound working solution from your series.
-
-
Sample Processing: Process all prepared samples using your established analytical method (e.g., protein precipitation, liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze all processed samples using your LC-MS/MS method.
-
Data Evaluation:
-
IS Response and Precision: For the "IS-Only Samples," calculate the mean peak area and the relative standard deviation (RSD) for each concentration.
-
Analyte Response: For the "Analyte + IS Samples," monitor the analyte peak area to see if it is affected by the IS concentration (ion suppression/enhancement).
-
Response Factor: Calculate the response factor (Analyte Peak Area / IS Peak Area) for each concentration in the "Analyte + IS Samples." The optimal IS concentration should result in a consistent response factor.
-
Data Presentation:
Table 1: this compound Response and Precision
| IS Concentration (µg/mL) | Mean IS Peak Area | IS Peak Area RSD (%) |
| 0.1 | 5,230 | 8.5 |
| 0.5 | 26,150 | 4.2 |
| 1 | 51,980 | 2.1 |
| 5 | 255,400 | 1.5 |
| 10 | 508,700 | 1.2 |
| 25 | 1,265,000 | 1.1 |
| 50 | 2,510,000 | 1.3 |
| 100 | 4,995,000 (Saturation) | N/A |
Table 2: Effect of IS Concentration on Analyte Signal and Response Factor
| IS Concentration (µg/mL) | Mean Analyte Peak Area | Analyte Peak Area RSD (%) | Mean Response Factor | Response Factor RSD (%) |
| 0.1 | 450,100 | 1.8 | 86.06 | 9.2 |
| 0.5 | 448,500 | 1.5 | 17.15 | 4.8 |
| 1 | 451,200 | 1.3 | 8.68 | 2.5 |
| 5 | 449,800 | 1.2 | 1.76 | 1.9 |
| 10 | 445,300 | 1.4 | 0.88 | 1.8 |
| 25 | 430,700 (Suppression) | 2.1 | 0.34 | 2.4 |
| 50 | 398,600 (Suppression) | 3.5 | 0.16 | 3.8 |
| 100 | N/A | N/A | N/A | N/A |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for high internal standard variability.
Deuterium exchange issues with D-(+)-Trehalose-d14 in protic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of D-(+)-Trehalose-d14, with a special focus on issues related to deuterium exchange in protic solvents.
Troubleshooting Guide
This section addresses specific problems researchers may encounter during their experiments.
Question: My NMR spectrum shows a loss of deuterium signals and/or the appearance of new proton signals. What is happening?
Answer: This is a classic sign of deuterium-proton (D-H) exchange. The deuterons on your trehalose molecule are swapping with protons from your solvent.
-
Immediate Cause: Protic solvents (e.g., water, methanol, ethanol) contain labile protons (typically -OH or -NH) that can readily exchange with the deuterons on the hydroxyl (-OD) groups of the this compound molecule. This exchange is often rapid and can significantly decrease the isotopic purity of your sample.
-
Confirmation: To [1][2]confirm this is an exchange issue, you can intentionally add a drop of deuterium oxide (D₂O) to a sample containing the non-deuterated standard in a protic solvent. The proton signals from the hydroxyl groups should disappear or diminish, confirming their exchangeable nature.
Question: Why is the i[3][4]sotopic purity of my this compound sample decreasing over time when dissolved in a deuterated solvent like Methanol-d4 or D₂O?
Answer: Even fully deuterated solvents can be problematic due to contamination with atmospheric moisture (H₂O).
-
Cause: Deuterated solvents are often hygroscopic and can absorb moisture from the air. This introduces protons (H+) into your sample, which can then exchange with the deuterons on your trehalose molecule, particularly the labile hydroxyl deuterons.
-
Troubleshooting Steps:
-
Use Fresh Solvent: Always use a fresh ampoule or a properly stored bottle of high-purity deuterated solvent.
-
Inert Atmospher[5]e: Prepare your samples under an inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon, to minimize exposure to atmospheric moisture.
-
**Dry Glassware:[5] Ensure all glassware, syringes, and NMR tubes are thoroughly dried in an oven and cooled in a desiccator before use.
-
Prompt Analysis[5]: Analyze your samples as quickly as possible after preparation to minimize the time available for exchange to occur.
-
Question: My mass spec[5]trometry results show a lower mass than expected for my deuterated trehalose. Is this related to deuterium exchange?
Answer: Yes, this is highly likely. The loss of deuterium and gain of hydrogen (which is lighter) will result in a lower overall mass.
-
Cause: Each D-for-H exchange event reduces the mass of the molecule by approximately 1 Da. The hydroxyl deuterons are the most likely to exchange. While C-D bonds are generally more stable, some back-exchange can occur, especially under certain pH conditions or in the mass spectrometer's ionization source.
-
-
Optimize LC Method: If using LC-MS, minimize the use of protic solvents in the mobile phase where possible.
-
Control pH: The rate of D-H exchange is pH-dependent, with a minimum rate typically between pH 2 and 3. Adjusting the pH of your [8]sample and mobile phase accordingly can help reduce back-exchange.
-
Check for In-Source Exchange: Residual protic solvents in the ESI source can cause deuterium exchange during the ionization process. Ensure the source is clea[6]n and consider using a less protic solvent system if your analysis allows.
-
Frequently Asked Questions (FAQs)
Q1: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterons on the hydroxyl (-OD) groups are the most labile and exchange very rapidly with protons from protic solvents. The deuterons attached to[2][6] carbon (C-D) are much more stable and less prone to exchange under standard analytical conditions. However, C-D exchange can be catalyzed by acids or bases, particularly at elevated temperatures.
Q2: How can I minimize[8] deuterium exchange during my experiments?
-
Solvent Choice: Whenever possible, use aprotic deuterated solvents (e.g., acetone-d6, acetonitrile-d3, DMSO-d6).
-
Temperature Control: Keep sample temperatures as low as is feasible for your experiment, as higher temperatures accelerate exchange rates.
-
pH Control: Maintain a pH between 2 and 3, where the exchange rate for labile protons is at its minimum.
-
Handling Procedures[8]: Strictly follow protocols for handling hygroscopic and isotopically labeled compounds, including the use of an inert atmosphere and dry equipment.
Q3: Can I quantify the[5] rate of deuterium exchange?
Yes, NMR spectroscopy is an excellent tool for monitoring and quantifying H/D exchange rates. By acquiring spectra over[9][10] time, you can track the disappearance of deuterium signals (in ²H NMR) or the appearance of proton signals (in ¹H NMR) to calculate the exchange kinetics. Techniques like saturatio[1]n transfer and relaxation dispersion NMR can also provide precise measurements of hydroxyl exchange rates.
Q4: Is D-(+)-Trehalose[11]-d14 suitable as an internal standard for quantitative analysis?
This compound can be an effective internal standard for quantification by NMR or mass spectrometry. However, it is crucial to[12] be aware of the potential for deuterium exchange. If exchange occurs, it can compromise quantitative accuracy. When using it as an internal standard in a protic environment, it is essential to prepare the standard and sample in the exact same solvent matrix and analyze them promptly to ensure that any exchange that occurs is consistent between the calibrant and the analyte.
Quantitative Data Summary
The rate of hydrogen/deuterium exchange is highly dependent on several factors. The table below provides an illustrative summary of how different conditions can affect the stability of labile deuterons on a carbohydrate like trehalose.
| Condition | Factor | Effect on Exchange Rate | Rationale |
| Solvent | Protic (H₂O, CH₃OH) | High | Presence of labile protons facilitates rapid exchange. |
| Aprotic (Acetone, D[6]MSO) | Low / Negligible | Lack of exchangeable protons minimizes the exchange pathway. | |
| pH | pH < 2 or pH > 3 | Increases | Exchange is catalyzed by both acid and base. |
| pH 2-3 | Minimal | [8]The rate of exchange for labile protons is at its lowest in this range. | |
| Temperature | Inc[8]reased Temperature | Increases | Provides the necessary activation energy for the exchange reaction. |
| Decreased Temperatu[13]re | Decreases | Slows the kinetics of the exchange reaction. |
Experimental Protocols
Protocol: Monitoring Deuterium Exchange of this compound via ¹H-NMR
This protocol describes how to monitor the back-exchange of deuterium to protons on this compound when dissolved in a protic solvent.
1. Materials:
-
This compound
-
Methanol (CH₃OH), HPLC grade
-
Deuterated Chloroform (CDCl₃)
-
High-quality NMR tubes, dried overnight at >100°C and cooled in a desiccator.
-
Gas-tight syringes, dried.
2. Sample Preparation (Time Zero):
- Note: Perform all steps in a glove box or under a stream of dry nitrogen.
- Accurately weigh ~5 mg of this compound directly into a pre-dried vial.
- Using a dry syringe, add 600 µL of CDCl₃ to the vial. Cap and vortex to dissolve. This is the non-exchanging control .
- In a separate vial, accurately weigh another ~5 mg of this compound.
- Prepare a 1% Methanol in CDCl₃ solution (e.g., 10 µL of CH₃OH in 990 µL of CDCl₃).
- At time t=0, add 600 µL of the 1% Methanol/CDCl₃ solution to the second vial. Cap, vortex briefly, and immediately transfer the solution to a dry NMR tube.
3. NMR Data Acquisition:
- Acquire a standard ¹H-NMR spectrum of the control sample .
- Immediately place the experimental sample (with methanol) into the NMR spectrometer.
- Acquire a series of ¹H-NMR spectra at set time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr). Ensure shimming is maintained.
4. Data Analysis:
- Process all spectra identically (phasing, baseline correction).
- In the control spectrum, confirm the absence of significant -OH proton signals.
- In the time-course spectra, identify the new signals corresponding to the trehalose -OH protons that appear as a result of D-H exchange.
- Integrate a stable, non-exchangeable peak (e.g., a C-H signal from the trehalose backbone) and the growing -OH peak(s) in each spectrum.
- Calculate the extent of exchange at each time point by comparing the integral of the -OH signal to the integral of the non-exchangeable reference peak.
- Plot the percentage of exchange versus time to determine the exchange rate.
Visualizations
Caption: Troubleshooting flowchart for deuterium exchange issues.
Caption: Experimental workflow for monitoring D-H exchange via NMR.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring hydroxyl exchange rates in glycans using a synergistic combination of saturation transfer and relaxation dispersion NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: D-(+)-Trehalose-d14 NMR Signal-to-Noise Ratio Enhancement
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) for D-(+)-Trehalose-d14 in Nuclear Magnetic Resonance (NMR) experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to a low signal-to-noise ratio in your NMR experiments with this compound.
Question: Why is the signal-to-noise ratio in my ¹H NMR spectrum of this compound very low?
Answer: A low signal-to-noise ratio (SNR) for this compound can stem from several factors related to sample preparation, data acquisition parameters, and data processing. Here are the primary areas to troubleshoot:
-
Sample Concentration: The concentration of your sample is directly related to the signal intensity. Low concentrations will inherently produce a weaker signal.
-
Sample Purity and Preparation: The presence of impurities or suspended particles in your sample can degrade the quality of the NMR spectrum.[1]
-
NMR Spectrometer Parameters: Suboptimal settings for acquisition parameters like the number of scans, relaxation delay, and pulse width can significantly impact the SNR.
-
Data Processing: The methods used to process the raw free induction decay (FID) can either enhance or degrade the final SNR.
Below is a workflow to help you systematically troubleshoot and identify the source of the low SNR.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound in a ¹H NMR experiment?
A1: While the optimal concentration can depend on the spectrometer and the specific experiment, a general guideline for ¹H NMR of small molecules is in the range of 5-25 mg dissolved in 0.6-0.7 mL of a deuterated solvent. For quantitative purposes, higher concentrations are generally better to ensure a good signal-to-noise ratio. The table below illustrates the theoretical relationship between concentration and SNR, assuming all other parameters are constant.
| Concentration of this compound | Relative Signal Intensity | Expected SNR |
| Low (e.g., < 1 mg/mL) | Low | Poor |
| Medium (e.g., 5-10 mg/mL) | Moderate | Good |
| High (e.g., > 20 mg/mL) | High | Excellent |
Q2: Which deuterated solvent is best for this compound?
A2: this compound is soluble in water, so Deuterium Oxide (D₂O) is the most common and recommended solvent. If solubility is an issue or if you need to avoid the residual HDO peak in a specific region, a mixture of solvents such as 90% H₂O / 10% acetone-d₆ has been used for non-deuterated trehalose and could be adapted.[2]
Q3: How many scans are typically required to get a good spectrum?
A3: The number of scans is a critical parameter for improving SNR. The SNR increases with the square root of the number of scans. For a dilute sample, a significantly higher number of scans will be necessary. For routine ¹H NMR, 16 to 64 scans may be sufficient for a moderately concentrated sample. However, for very dilute samples or for quantitative analysis, several hundred or even thousands of scans might be required.
Q4: How does the relaxation delay (d1) affect the signal-to-noise ratio?
A4: The relaxation delay (d1) is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative measurements, it is crucial to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest. A d1 that is too short will lead to saturation and a decrease in signal intensity, thus reducing the SNR.
Q5: What data processing techniques can I use to improve the SNR?
A5: Several data processing techniques can be applied to the Free Induction Decay (FID) to enhance the SNR of the final spectrum:
-
Apodization (Window Function): Applying an exponential window function to the FID before Fourier transformation can improve the SNR at the cost of some resolution.
-
Zero-Filling: Adding a block of zeros to the end of the FID before Fourier transformation increases the digital resolution of the spectrum, making it easier to distinguish peaks from noise.
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution ¹H NMR of this compound
This protocol outlines the steps for preparing a high-quality NMR sample of this compound.
Materials:
-
This compound
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
Filter (e.g., a Pasteur pipette with a small plug of glass wool)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add 0.6-0.7 mL of D₂O to the vial.
-
Homogenization: Vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Filtering the Sample: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube.[1] This step is crucial to remove any dust or particulate matter that can degrade the spectral quality.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition for this compound
This protocol provides a starting point for setting up a ¹H NMR experiment to obtain a high-quality spectrum of this compound. Parameters may need to be optimized for your specific instrument and sample.
Spectrometer: 500 MHz NMR Spectrometer (example)[3] Temperature: 298 K (25 °C)[3]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or noesypr1d | zg30 is a standard 30-degree pulse experiment. noesypr1d includes water suppression, which is useful for samples in D₂O.[4] |
| Number of Scans (ns) | 64 - 256 (or more for dilute samples) | SNR increases with the square root of the number of scans. |
| Relaxation Delay (d1) | 5 s | Should be at least 5 times the longest T₁ for quantitative results. |
| Acquisition Time (aq) | ~2-4 s | A longer acquisition time provides better resolution. |
| Spectral Width (sw) | 12-16 ppm | Should be wide enough to encompass all signals of interest. |
| Receiver Gain (rg) | Auto-adjust | The instrument will optimize the receiver gain to avoid clipping the FID. |
| Temperature (te) | 298 K | Maintaining a constant temperature ensures stable chemical shifts.[3] |
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to an internal standard or to the residual HDO peak (approximately 4.79 ppm at 25 °C).
References
D-(+)-Trehalose-d14 stability in acidic or basic solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of D-(+)-Trehalose-d14 in acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Q2: What is the effect of acidic conditions on the stability of this compound?
A2: D-(+)-Trehalose is remarkably stable even in acidic conditions at high temperatures.[1] However, at very low pH, acid-catalyzed hydrolysis can occur, leading to the breakdown of trehalose into two glucose molecules. The rate of this hydrolysis is dependent on both pH and temperature. The activation energy for the acid-catalyzed hydrolysis of trehalose has been reported to be 40.2 kcal/mol (168.2 kJ/mol), indicating a significant energy barrier to this reaction.[5]
Q3: How does this compound behave in basic solutions?
A3: D-(+)-Trehalose is also very stable in basic solutions. Studies have shown that the rate of hydrolysis does not change significantly in the pH range of 7 to 12.[2][3] This makes it suitable for use in a wide range of experimental conditions without significant degradation.
Q4: Can I expect this compound to degrade during my experiment?
A4: Under typical experimental conditions (neutral to moderately acidic or basic pH, and temperatures at or below 37°C), significant degradation of this compound is highly unlikely. Degradation may become a factor under prolonged exposure to very strong acidic conditions (pH < 2) and high temperatures.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: You can monitor the concentration of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Electrochemical Detector.[6][7][8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the anomeric proton signals of trehalose and the appearance of signals from its hydrolysis product, glucose.[3][11][12][13][14]
Troubleshooting Guide
This guide will help you troubleshoot potential stability issues with this compound in your experiments.
Diagram: Troubleshooting Logic for Trehalose Stability
References
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of trehalose by HPLC [manu61.magtech.com.cn]
- 7. chapmanhall.com [chapmanhall.com]
- 8. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shodexhplc.com [shodexhplc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating Poor Recovery of D-(+)-Trehalose-d14: A Technical Troubleshooting Guide
Technical Support Center | Sample Preparation
For researchers, scientists, and drug development professionals, accurate quantification of compounds is paramount. Poor recovery of an analyte, such as the deuterated internal standard D-(+)-Trehalose-d14, during sample extraction can compromise the integrity of experimental results. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during the extraction of this highly polar, deuterated disaccharide from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a deuterated analog of trehalose, a non-reducing disaccharide composed of two glucose units. Its key characteristics relevant to extraction include:
-
High Polarity: Trehalose is highly soluble in water and slightly soluble in methanol and ethanol. Its polarity makes it challenging to extract using non-polar organic solvents.
-
Stability: Trehalose is chemically stable, particularly its resistance to acid hydrolysis at high temperatures. It is also stable over a pH range of 3.5 to 10. This stability is advantageous during sample processing.
-
Deuteration: The presence of 14 deuterium atoms increases its molecular weight but does not significantly alter its chemical properties compared to the unlabeled form. However, it is crucial to consider potential isotopic effects during analysis.
Q2: I am observing low recovery of this compound. What are the most common causes?
A2: Low recovery of this compound can stem from several factors throughout the extraction workflow. The most frequent culprits include:
-
Suboptimal Extraction Method: The chosen method may not be suitable for a highly polar analyte.
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to analyte trapping and matrix effects.
-
Poor Solid Phase Extraction (SPE) Performance: Incorrect sorbent selection, inadequate conditioning, or improper elution can result in analyte loss.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the analyte signal during analysis, leading to inaccurate quantification.
-
Analyte Degradation: Although stable, extreme pH or temperature conditions during prolonged extraction steps could potentially lead to some degradation.
-
Incomplete Solubilization: The dried extract may not be fully redissolved before analysis.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common extraction techniques used for this compound.
Protein Precipitation (PPT)
Protein precipitation is a widely used method for sample cleanup in biological matrices like plasma and serum. Acetonitrile is a common precipitating agent.
Problem: Low recovery after acetonitrile precipitation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Removal | Increase the ratio of acetonitrile to sample. Ratios of 2:1, 3:1, or even 4:1 (v/v) can be tested. Ensure thorough vortexing and adequate incubation time (e.g., 10-20 minutes at 4°C) to facilitate complete protein precipitation. | A higher acetonitrile ratio should result in a more complete protein crash, releasing trapped this compound and improving recovery. |
| Analyte Co-precipitation | Optimize the precipitation conditions. Experiment with adding the sample to the acetonitrile versus adding acetonitrile to the sample. Also, test different incubation temperatures (e.g., 4°C vs. room temperature). | Finding the optimal addition order and temperature can minimize the co-precipitation of the analyte with the proteins. |
| Supernatant Transfer Loss | Ensure complete transfer of the supernatant after centrifugation. Be careful not to disturb the protein pellet. A second centrifugation of the collected supernatant can help remove any remaining suspended particles. | Maximizing the recovery of the supernatant directly translates to a higher recovery of the analyte. |
Quantitative Data Summary: Impact of Acetonitrile Ratio on Recovery
| Acetonitrile:Sample Ratio (v/v) | Analyte Recovery (%) | Reference |
| 1:1 | 93-106% (for unlabeled trehalose) | [1][2][3][4] |
| 2:1 | Generally improved protein removal | [5] |
| 3:1 | Often recommended for thorough protein precipitation | [6] |
Note: The provided recovery data for the 1:1 ratio is for unlabeled trehalose in cell lysates and serves as a strong indicator of achievable recovery. Specific recovery for this compound in plasma may vary and should be experimentally determined.
Solid Phase Extraction (SPE)
SPE can be a more selective method for sample cleanup compared to protein precipitation. For a polar molecule like trehalose, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode sorbents are often more effective than traditional reversed-phase (e.g., C18) sorbents.
Problem: Low recovery using SPE.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent Chemistry | For a highly polar analyte like this compound, a reversed-phase (C18) sorbent may not provide adequate retention. Switch to a HILIC or a mixed-mode cation exchange sorbent. | A more polar or charged sorbent will have a stronger interaction with the analyte, leading to better retention and subsequent recovery. |
| Breakthrough During Sample Loading | The sample solvent may be too strong, causing the analyte to pass through the cartridge without being retained. Dilute the sample with a weaker solvent (e.g., a higher percentage of organic solvent for HILIC) before loading. Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent. | Adjusting the sample solvent and flow rate will enhance the retention of the analyte on the sorbent, preventing its loss during the loading step. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For HILIC, increase the aqueous component of the elution solvent. For ion-exchange, ensure the pH of the elution solvent neutralizes the charge of the analyte or sorbent, or use a solvent with a high ionic strength. Use a sufficient volume of elution solvent and consider a two-step elution. | A stronger elution solvent will effectively disrupt the analyte-sorbent interaction, leading to complete elution and higher recovery. |
| Drying of the Sorbent Bed | For some SPE chemistries, allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains wetted throughout the process. | Maintaining a wetted sorbent bed ensures proper interaction with the analyte. |
Experimental Protocols
Detailed Protein Precipitation Protocol
-
Preparation: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 v/v ratio).
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis). Vortex for 30 seconds and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
General Solid Phase Extraction (HILIC) Protocol
-
Conditioning: Condition the HILIC SPE cartridge with 1 mL of the strong elution solvent (e.g., 50:50 acetonitrile:water) followed by 1 mL of the weak loading solvent (e.g., 95:5 acetonitrile:water).
-
Equilibration: Equilibrate the cartridge with 1 mL of the weak loading solvent. Do not allow the sorbent to dry.
-
Sample Loading: Dilute the pre-treated sample (e.g., supernatant from protein precipitation) with a high percentage of organic solvent (e.g., acetonitrile) to ensure it is in a weak solvent for HILIC retention. Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge with 1 mL of the weak loading solvent to remove any unretained impurities.
-
Elution: Elute the this compound with 1 mL of a strong elution solvent (e.g., a higher percentage of aqueous solvent, such as 50:50 acetonitrile:water) into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Visual Troubleshooting Guides
To further aid in diagnosing extraction problems, the following diagrams illustrate the key decision points and potential pitfalls in the sample preparation workflow.
Caption: Troubleshooting workflow for low recovery in protein precipitation.
Caption: Troubleshooting workflow for low recovery in solid phase extraction.
By systematically addressing these potential issues, researchers can significantly improve the recovery of this compound and ensure the accuracy and reliability of their experimental data.
References
- 1. This compound [chembk.com]
- 2. Trehalose - Wikipedia [en.wikipedia.org]
- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
Minimizing isotopic effects of D-(+)-Trehalose-d14 in quantification
Welcome to the technical support center for D-(+)-Trehalose-d14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic effects and to offer troubleshooting support for the use of this compound in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard in my LC-MS/MS assays?
A1: Deuterated internal standards like this compound are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Because their physical and chemical properties are nearly identical to the analyte (unlabeled trehalose), they can effectively compensate for variability during the analytical process.[1] This includes variations in sample preparation, extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The use of a deuterated internal standard generally leads to more accurate and precise quantification.[1]
Q2: What are the potential "isotopic effects" of this compound that I should be aware of?
A2: The primary isotopic effect is a potential shift in chromatographic retention time compared to the unlabeled trehalose.[3] This is known as the Chromatographic Deuterium Isotope Effect (CDE).[3] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its hydrophobicity and polarity, leading to differential interactions with the stationary phase of the chromatography column.[3] This can result in the deuterated standard eluting slightly earlier or later than the analyte.[3]
Q3: Can the position of the deuterium labels on the trehalose molecule affect my results?
A3: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are in positions on the molecule that are susceptible to back-exchange with hydrogen atoms from the solvent or matrix, the isotopic purity of the standard can be compromised.[4] This can lead to inaccurate quantification. It is important to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.[4]
Q4: Are there alternatives to this compound if I encounter persistent issues?
A4: Yes, stable isotope-labeled (SIL) internal standards using heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are excellent alternatives.[4] For instance, ¹³C₁₂-trehalose has been successfully used as an internal standard in LC-MS/MS assays for trehalose quantification.[5] These heavier isotopes are less likely to cause a chromatographic shift and the labels are generally more stable than deuterium.[4] However, they are often more expensive to synthesize.[6]
Troubleshooting Guides
Issue 1: I am observing a slight difference in retention time between this compound and native trehalose.
Symptoms:
-
The peak for this compound appears at a slightly different time than the peak for unlabeled trehalose in your chromatogram.
-
This may lead to incomplete co-elution, which can be problematic if there are significant matrix effects at the elution time.
Possible Causes & Solutions:
The Chromatographic Deuterium Isotope Effect (CDE) is the most likely cause.[3] The C-D bond is slightly shorter and stronger than the C-H bond, which can affect the molecule's interaction with the stationary phase.[3]
-
Characterize the Shift: The first step is to quantify the retention time difference. This is a known phenomenon and may not necessarily impact your results if the shift is small and consistent, and matrix effects are minimal.
-
Optimize Chromatography: Adjusting the chromatographic method can help to minimize the separation. This could involve modifying the mobile phase composition, the gradient profile, or trying a different column chemistry.[7] For hydrophilic compounds like trehalose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used.[8][9]
-
Assess for Differential Matrix Effects: Even a small separation can be problematic if the analyte and internal standard elute into regions with different levels of ion suppression or enhancement. It is crucial to perform a matrix effect assessment (see Experimental Protocol 1).
-
Consider ¹³C-labeled Trehalose: If the chromatographic shift from deuteration proves to be problematic for your assay, using ¹³C₁₂-trehalose as an internal standard is a reliable alternative as it is less prone to chromatographic shifts.[5]
Illustrative Data:
The following table provides a hypothetical but realistic example of a retention time shift that might be observed for this compound in a HILIC-based LC-MS method. In HILIC, deuterated compounds may exhibit slightly longer retention times due to potentially stronger hydrophilic interactions.
| Compound | Retention Time (minutes) | Peak Width (seconds) |
| D-(+)-Trehalose | 5.25 | 6 |
| This compound | 5.30 | 6 |
| Difference | +0.05 |
This table presents illustrative data for educational purposes, as specific experimental values for this compound were not available in the reviewed literature.
Issue 2: My calibration curve is non-linear or my assay shows poor reproducibility.
Symptoms:
-
The response ratio of the analyte to the internal standard is not linear across the concentration range.
-
High coefficient of variation (%CV) in quality control (QC) samples.
Possible Causes & Solutions:
-
Differential Matrix Effects: As mentioned in the previous issue, if the analyte and this compound separate chromatographically, they may be affected differently by matrix components, leading to a non-proportional response.[4]
-
Instability of Deuterium Labels: If the deuterium labels are exchanging with protons from the solvent, the concentration of the internal standard will effectively change over time, leading to poor reproducibility.[4] (See Experimental Protocol 2 for how to assess this).
-
Purity of the Internal Standard: The presence of unlabeled trehalose as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration curve.[4]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if components of the biological matrix are causing ion suppression or enhancement, and to verify that this compound is adequately compensating for these effects.[2]
Methodology:
-
Prepare Three Sets of Samples: [2]
-
Set A (Neat Solution): Prepare standards of unlabeled trehalose at low, medium, and high concentrations in the final mobile phase or a clean reconstitution solvent. Add this compound at the working concentration to each.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix (e.g., plasma, urine). After extraction, spike the extracted matrix with the low, medium, and high concentrations of unlabeled trehalose and the working concentration of this compound.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with the same concentrations of unlabeled trehalose and this compound before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)[2]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of trehalose) / (MF of this compound)[2]
-
Recovery: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Acceptance Criteria: The coefficient of variation (RSD) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[2]
Protocol 2: Evaluation of Deuterium Label Stability (H/D Exchange)
Objective: To assess the stability of the deuterium labels on this compound under the conditions of the assay.
Methodology:
-
Prepare Solutions:
-
Solution A: this compound in the sample preparation diluent.
-
Solution B: this compound in the mobile phase.
-
-
Incubate: Store these solutions at the same temperature and for the same duration as your typical sample preparation and analysis sequence.
-
Analyze: Inject the solutions at the beginning (T=0) and at the end of the incubation period.
-
Monitor: Monitor the mass channels for both this compound and unlabeled trehalose.
Interpretation: A significant increase in the peak area for unlabeled trehalose over time in either solution indicates that H/D exchange is occurring. If this is observed, consider preparing stock solutions in aprotic solvents (e.g., acetonitrile) and minimizing the time the internal standard spends in aqueous or protic solutions.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope tag method for quantitative analysis of carbohydrates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shodexhplc.com [shodexhplc.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: D-(+)-Trehalose-d14 in Complex Biological Samples
Welcome to the technical support center for the use of D-(+)-Trehalose-d14 in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the application of this deuterated isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a deuterated form of D-(+)-Trehalose, where 14 hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard in quantitative mass spectrometry (MS)-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of trehalose in complex biological matrices.[1] It can also be employed as a tracer to investigate the metabolism, biodistribution, and pharmacokinetics of trehalose.[1]
Q2: Why are deuterated internal standards like this compound considered suitable for mass spectrometry?
A2: Deuterated internal standards are considered the 'gold standard' for quantitative MS analysis because their physicochemical properties are very similar to the unlabeled analyte.[2] This similarity ensures that the deuterated standard and the native analyte behave almost identically during sample preparation, chromatographic separation, and ionization. This co-behavior allows for the correction of variability introduced during the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification.
Q3: What is the "deuterium isotope effect" and how can it affect my results?
A3: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule. In the context of LC-MS, this can manifest as a difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[3] This can be problematic if the analyte and the internal standard do not co-elute, as they may be subjected to different matrix effects, potentially compromising the accuracy of quantification.[4][5]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or sample matrix?
A4: Yes, this phenomenon, known as H/D exchange, can occur. Deuterium atoms on hydroxyl (-OH) groups are particularly susceptible to exchange with protons from protic solvents (like water) or under acidic or basic conditions.[5] This can lead to a decrease in the signal of the fully deuterated standard and an increase in the signal of partially deuterated or even unlabeled trehalose, which can interfere with accurate quantification. It is crucial to use standards where deuterium atoms are placed on stable, non-exchangeable positions.[5]
Q5: How does the enzymatic activity of trehalase affect the stability of this compound in biological samples?
A5: Trehalase is an enzyme present in many organisms that hydrolyzes trehalose into two glucose molecules.[6] Studies have shown that there can be a kinetic isotope effect on the enzymatic hydrolysis of deuterated trehalose, meaning the rate of breakdown by trehalase may differ between the deuterated and non-deuterated forms.[7][8] This differential metabolism can be a source of error if not accounted for, especially in in-vivo or cell-based studies where enzymatic activity is significant.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate Quantification (Overestimation or Underestimation) | 1. Deuterium Isotope Effect: Chromatographic separation of this compound and native trehalose, leading to differential matrix effects.[4][5] 2. H/D Exchange: Loss of deuterium from the internal standard.[5] 3. Impurity of Standard: Presence of unlabeled trehalose in the this compound stock.[4] 4. Differential Metabolic Stability: Different rates of degradation by trehalase.[7][8] | 1. Optimize chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution.[5] 2. Prepare standards and samples in aprotic solvents where possible and avoid extreme pH conditions.[5] 3. Verify the isotopic purity of the this compound standard.[4] 4. Inhibit enzymatic activity during sample preparation (e.g., by using specific inhibitors or rapid protein precipitation). |
| Poor Signal Intensity or No Signal for this compound | 1. Incorrect Concentration: The working concentration of the internal standard is too low.[2] 2. Degradation: The standard has degraded during storage.[2] 3. Ion Suppression: Matrix components are suppressing the ionization of the internal standard.[5] 4. Instrument Issues: The mass spectrometer is not properly tuned or calibrated for the deuterated compound.[2] | 1. Verify the concentration of the working solution.[2] 2. Prepare a fresh stock solution from a new vial.[2] 3. Perform a matrix effect evaluation (see protocol below). Optimize sample cleanup to remove interfering components.[5][9] 4. Tune and calibrate the instrument using the this compound standard.[2] |
| Chromatographic Peak for this compound Elutes Earlier Than Unlabeled Trehalose | Deuterium Isotope Effect: This is a known phenomenon for deuterated compounds in reversed-phase chromatography.[3] | While complete co-elution may not always be possible, adjust chromatographic parameters to minimize the separation. If separation persists, it is critical to assess for differential matrix effects across the two peak elution times. |
| Appearance of Unlabeled Trehalose Signal in Blank Samples Spiked with this compound | H/D Exchange: Deuterium atoms are exchanging with protons from the matrix or solvents.[5] | Evaluate the stability of the deuterium labels by incubating the standard in the sample matrix under experimental conditions and monitoring for the appearance of unlabeled trehalose.[2] Consider using aprotic solvents for storage and preparation.[5] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps to determine if components in the biological matrix are suppressing or enhancing the ionization of this compound.
Materials:
-
Blank biological matrix (e.g., plasma, cell lysate) known to be free of trehalose.
-
This compound stock solution.
-
Neat solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS system.
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike this compound into the neat solvent at the final concentration used in your assay.
-
Prepare Sample Set B (Post-Extraction Spike): Process the blank biological matrix through your entire sample preparation procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
Analysis: Analyze multiple replicates of both sets of samples by LC-MS/MS.
-
Data Interpretation:
Protocol 2: Assessment of H/D Exchange
This protocol is designed to assess the stability of the deuterium labels on this compound in your experimental conditions.
Materials:
-
Blank biological matrix.
-
This compound stock solution.
-
LC-MS/MS system.
Methodology:
-
Spike this compound into the blank biological matrix at the working concentration.
-
Incubate the sample under conditions that mimic your experimental procedure (e.g., temperature, pH, duration).
-
Analyze the sample by LC-MS/MS at different time points, monitoring for the mass transition of both this compound and unlabeled trehalose.
-
Data Interpretation: A significant increase in the signal for unlabeled trehalose over time indicates that H/D exchange is occurring.[2]
Visualizations
Caption: Experimental workflow for the quantification of trehalose using this compound.
Caption: Troubleshooting logic for inaccurate results with this compound.
Caption: Enzymatic degradation of trehalose and its deuterated analog by trehalase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trehalase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Catalytic reaction mechanism based on alpha-secondary deuterium isotope effects in hydrolysis of trehalose by European honeybee trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
How to handle D-(+)-Trehalose-d14 hygroscopicity during weighing and preparation
Welcome to the technical support center for D-(+)-Trehalose-d14. This resource is designed to assist researchers, scientists, and drug development professionals in successfully handling this hygroscopic compound during weighing and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound is a deuterated form of D-(+)-Trehalose, a naturally occurring disaccharide. Like its non-deuterated counterpart, it is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This property is due to the presence of numerous hydroxyl (-OH) groups in its structure, which can form hydrogen bonds with water molecules. Amorphous forms of trehalose are particularly susceptible to moisture absorption.[1]
Q2: What are the potential consequences of moisture absorption by this compound?
Moisture absorption can lead to several issues in experimental work:
-
Inaccurate Weighing: The measured mass will be higher than the actual mass of the dry compound, leading to errors in concentration calculations.
-
Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and transfer.[1]
-
Altered Chemical Properties: The presence of water can affect the stability of the compound and may interfere with certain reactions or analytical techniques. For instance, in NMR spectroscopy, excess water can obscure important signals in the spectrum.
-
Impaired Performance in Formulations: In applications like dry powder inhalers, moisture-induced crystallization can negatively impact aerosolization performance.[1]
Q3: How should I store this compound to minimize moisture absorption?
Proper storage is the first line of defense against hygroscopicity. This compound should be stored in a tightly sealed container in a cool, dry environment. For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For particularly sensitive applications, storage in an inert atmosphere, such as in a glove box, may be necessary.
Q4: Can I dry this compound if it has absorbed moisture?
If the compound has been exposed to moisture, it can often be dried to remove the absorbed water. A common method is to dry the compound under a high vacuum at a slightly elevated temperature. However, it is crucial to ensure that the temperature is not high enough to cause degradation of the compound. Always refer to the product's technical data sheet for specific recommendations on drying conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with hygroscopic this compound.
Issue 1: Inconsistent or Drifting Weight Readings During Weighing
Cause: The compound is actively absorbing moisture from the air while on the balance pan. The longer the compound is exposed, the more water it will absorb, causing the weight reading to increase over time.
Solutions:
-
Work Quickly and Efficiently: Minimize the time the container is open and the compound is exposed to the atmosphere. Have all necessary tools and equipment ready before you begin weighing.
-
Use the "Weighing by Difference" Technique: This is the recommended method for hygroscopic solids. Instead of weighing the compound directly onto a weigh boat, you weigh the sealed container with the compound, transfer the desired amount to your receiving vessel, and then re-weigh the sealed container. The difference in the two weights is the mass of the transferred compound.
-
Use a Controlled Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere. Alternatively, an analytical balance with a draft shield can help to minimize air currents and fluctuations in humidity.
Issue 2: The Weighed this compound Appears Clumpy or Has a "Wet" Appearance
Cause: The compound has already absorbed a significant amount of moisture, leading to physical changes.
Solutions:
-
Dry the Material: Before weighing, dry the this compound using an appropriate method as described in the FAQs.
-
Prepare a Stock Solution: If precise solid weighing remains challenging, consider preparing a concentrated stock solution from the entire vial of the compound. The concentration of this stock solution can then be accurately determined by other analytical methods (e.g., NMR with an internal standard) and used for subsequent experiments.
Issue 3: Unexpected Water Peak in NMR Spectrum
Cause: Water contamination in the NMR sample can originate from several sources, including the deuterated solvent, the NMR tube, or the hygroscopic this compound itself.
Solutions:
-
Use High-Quality Deuterated Solvents: Employ freshly opened or properly stored deuterated solvents with low water content. Some polar deuterated solvents are themselves highly hygroscopic.
-
Dry NMR Tubes: Ensure that NMR tubes are thoroughly dried before use, for example, by placing them in an oven and cooling them in a desiccator.
-
Handle the Sample in a Dry Environment: Prepare the NMR sample in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Run a Control Spectrum: Acquire an NMR spectrum of the deuterated solvent alone to check for pre-existing water contamination.
Data Presentation
The following table summarizes the hygroscopicity of common deuterated solvents that might be used with this compound. This information is crucial for selecting the appropriate solvent and taking necessary precautions to avoid water contamination.
| Deuterated Solvent | Chemical Shift of H₂O/HDO (ppm) | Hygroscopicity |
| Acetone-d₆ | ~2.8 | High |
| Acetonitrile-d₃ | ~2.1 | High |
| Chloroform-d (CDCl₃) | ~1.6 | Low |
| Deuterium Oxide (D₂O) | ~4.7 | N/A |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~3.3 | Very High |
| Methanol-d₄ | ~4.8 | Very High |
Data compiled from various sources. The chemical shift of water is highly variable and the listed values are approximate.
A study on spray-dried trehalose formulations provides some insight into moisture uptake. While not specific to the deuterated form, it illustrates the impact of storage conditions.
| Formulation | Initial Moisture Content (% w/w) | Moisture Content after 28 days at 25°C/50% RH (% w/w) |
| 100% Trehalose | 3.41 ± 0.13 | Data not provided, but significant crystallization was observed |
| Trehalose with 20% L-leucine | Not significantly different from 100% Trehalose | - |
| Trehalose with 20% L-isoleucine | 4.28 ± 0.10 | - |
This data is adapted from a study on non-deuterated trehalose and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Weighing this compound by Difference
Objective: To accurately weigh a specific amount of hygroscopic this compound while minimizing moisture absorption.
Materials:
-
This compound in a sealed container
-
Analytical balance (preferably with a draft shield)
-
Spatula
-
Receiving vessel (e.g., flask, vial)
-
Laboratory notebook and pen
Procedure:
-
Place the sealed container of this compound on the analytical balance and record the initial mass (Mass 1).
-
Remove the container from the balance.
-
Quickly open the container and, using a clean spatula, transfer an approximate amount of the compound into the receiving vessel.
-
Immediately and securely reseal the container.
-
Place the sealed container back on the same analytical balance and record the final mass (Mass 2).
-
The mass of the transferred this compound is the difference between the initial and final masses (Mass 1 - Mass 2).
-
Record all measurements in your laboratory notebook.
Protocol 2: Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution of this compound with a precisely known concentration.
Materials:
-
Weighed this compound (using the "weighing by difference" method)
-
Volumetric flask of appropriate size
-
Appropriate deuterated solvent (e.g., D₂O)
-
Pipette or syringe for solvent transfer
Procedure:
-
Accurately weigh the desired amount of this compound using the "weighing by difference" protocol described above and transfer it to the volumetric flask.
-
Add a portion of the chosen deuterated solvent to the volumetric flask, ensuring it is less than the final desired volume.
-
Gently swirl the flask to dissolve the this compound completely. A vortex mixer or sonicator can be used if necessary.
-
Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
If not for immediate use, store the solution in a tightly sealed container at the recommended temperature.
Mandatory Visualizations
Caption: Workflow for the "Weighing by Difference" Technique.
References
Validation & Comparative
A Guide to the Validation of Analytical Methods Utilizing D-(+)-Trehalose-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of trehalose, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using D-(+)-Trehalose-d14 as an internal standard. The superior sensitivity and specificity of the LC-MS/MS approach make it the preferred method for accurate trehalose quantification in complex biological matrices. This document outlines the key performance characteristics of various methods, detailed experimental protocols, and the pivotal role of trehalose in biological pathways.
Comparison of Analytical Methods for Trehalose Quantification
The selection of an appropriate analytical method for trehalose quantification is contingent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While enzymatic and chromatographic methods with refractive index detection are available, LC-MS/MS offers unparalleled performance for bioanalytical applications.
| Parameter | Enzymatic Assay | HPLC-RID | LC-MS/MS with this compound |
| Principle | Enzymatic conversion of trehalose to glucose, followed by spectrophotometric measurement of a product like NADPH.[1] | Separation by high-performance liquid chromatography and detection based on changes in the refractive index of the mobile phase.[1] | Separation by liquid chromatography followed by mass spectrometric detection, using a deuterated internal standard for accurate quantification. |
| Limit of Detection (LOD) | ~6.3 µM[1] | ~0.6 mM[1] | As low as 22 nM (demonstrated with a similar isotopic standard)[1] |
| Limit of Quantification (LOQ) | ~21 µM[1] | ~2.2 mM[1] | As low as 28 nM (demonstrated with a similar isotopic standard)[1] |
| Dynamic Range | Micromolar to low millimolar | Millimolar | Nanomolar to micromolar |
| Specificity | Can be susceptible to interference from other sugars. | Can be affected by co-eluting compounds with similar refractive indices. | Highly specific due to the unique mass-to-charge ratio of the analyte and its fragments. |
| Matrix Effect | Can be significant in complex biological samples. | Less prone to matrix effects compared to mass spectrometry, but can still be affected by sample components. | Effectively mitigated by the co-eluting deuterated internal standard.[2] |
| Primary Advantage | Simple and cost-effective for high concentration samples. | Robust and reliable for high concentration samples. | High sensitivity, specificity, and accuracy, making it ideal for bioanalysis.[1] |
| Primary Limitation | Lower sensitivity and potential for interference. | Poor sensitivity, not suitable for trace analysis. | Higher initial instrument cost and complexity. |
Experimental Protocol: LC-MS/MS Method Validation with this compound
This section details a typical protocol for the validation of an LC-MS/MS method for the quantification of trehalose in a biological matrix, such as human plasma, using this compound as an internal standard. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Materials and Reagents
-
D-(+)-Trehalose (analyte)
-
This compound (internal standard)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid or ammonium acetate (mobile phase modifier)
-
Control human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation extraction is commonly employed for plasma samples:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar analytes like trehalose.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
MRM Transitions:
The specific mass transitions for trehalose and this compound need to be determined by infusing the individual compounds into the mass spectrometer. The precursor ion will be the protonated or ammoniated molecule ([M+H]+ or [M+NH4]+), and the product ions will be characteristic fragments.
-
Trehalose: For example, a transition of m/z 360 -> 163 has been reported for the ammoniated adduct.[7]
-
This compound: The precursor ion will be shifted by +14 Da (for the 14 deuterium atoms). The fragment ions may also be shifted depending on the fragmentation pattern. These transitions must be empirically determined.
Method Validation Parameters
The following parameters should be assessed according to ICH guidelines:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences co-elute with trehalose or this compound.
-
Linearity and Range: Prepare a calibration curve by spiking known concentrations of trehalose into the blank matrix. A typical range for bioanalytical methods is from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.[8]
-
Accuracy and Precision:
-
Intra-day (Repeatability): Analyze at least five replicates of Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a single day.
-
Inter-day (Intermediate Precision): Analyze the same QC samples on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[8]
-
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the peak response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[2]
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of trehalose in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizations
Trehalose Biosynthesis Pathway
The primary pathway for trehalose synthesis in many organisms involves two key enzymatic steps.
Caption: The trehalose biosynthesis pathway.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.
Caption: A typical workflow for analytical method validation.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: D-(+)-Trehalose-d14 vs. 13C-Labeled Trehalose as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for trehalose analysis: D-(+)-Trehalose-d14 and 13C-labeled trehalose.
Trehalose, a non-reducing disaccharide, plays a crucial role in cellular protection against various environmental stresses.[1] Its accurate quantification is vital in fields ranging from microbiology and plant science to the development of biopharmaceuticals. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variability.[2] However, the choice between a deuterated and a 13C-labeled standard can significantly impact data quality.
Performance Comparison: The Superiority of 13C-Labeling
While both this compound and 13C-labeled trehalose serve as effective internal standards, the scientific consensus and experimental evidence strongly suggest that 13C-labeled standards offer superior performance for quantitative mass spectrometry.[3][4][5] The key advantages of 13C-labeled trehalose include:
-
Co-elution with the Analyte: Due to the negligible difference in physicochemical properties between 13C and 12C, 13C-labeled trehalose co-elutes perfectly with the unlabeled analyte.[2] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate compensation for ion suppression or enhancement.[2] Deuterated standards, on the other hand, can exhibit a slight chromatographic shift, leading to differential matrix effects and potentially compromising accuracy.[5]
-
Greater Isotopic Stability: The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable with no risk of back-exchange with protons in the solvent.[3] Deuterium labels, particularly those on hydroxyl groups, can be susceptible to exchange, which can lead to inaccurate quantification.[5]
-
Identical Extraction Recovery and Ionization Efficiency: The near-identical chemical and physical properties of 13C-labeled standards to their native counterparts ensure they behave identically during sample extraction and ionization, providing more reliable and reproducible quantification.[2]
Quantitative Data Summary
The following table summarizes the key performance parameters for an LC-MS/MS-based assay for trehalose quantification. The data for the 13C-labeled trehalose method is derived from a published study, while the expected performance for a this compound method is based on general knowledge of deuterated standards.
| Performance Metric | 13C-Labeled Trehalose (13C12-Trehalose) | This compound (Expected) | Reference |
| Limit of Detection (LOD) | 22 nM | In the low nanomolar range | [1] |
| Limit of Quantification (LOQ) | 28 nM | In the low nanomolar range | [1] |
| Dynamic Range | 0.1 µM - 100 µM | Expected to be similar to 13C-labeled trehalose | [1][6] |
| Linearity | Best fit by a single polynomial | Expected to be linear or polynomial | [1][6] |
| Co-elution with Analyte | Perfect co-elution | Potential for slight chromatographic shift | [2] |
| Isotopic Stability | High | Potential for back-exchange | [3][5] |
Experimental Protocols
Key Experiment: Quantification of Trehalose in Biological Samples using LC-MS/MS
This section details the methodologies for quantifying trehalose using either 13C-labeled trehalose or this compound as an internal standard.
Protocol 1: Using 13C12-Trehalose as an Internal Standard
This protocol is adapted from a study that demonstrated a highly sensitive and specific method for trehalose quantification.[1][6]
1. Sample Preparation:
- Spike biological samples (e.g., bacterial or mammalian cell lysates) with a known concentration of 13C12-trehalose (e.g., 5 µM).[1][6]
- Perform protein precipitation and extraction using a suitable solvent (e.g., chloroform:methanol mixture).
- Centrifuge to pellet debris and collect the supernatant containing the trehalose and the internal standard.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: Waters high-performance carbohydrate column (4.6 × 250 mm, 4 µm).[1][6]
- Mobile Phase: Isocratic elution with 20:80 (v/v) 2 mM ammonium acetate in water / 2 mM ammonium acetate in acetonitrile.[1][6]
- Flow Rate: 1.4 mL/min.[6]
- Injection Volume: 40 µL.[1][6]
- Tandem Mass Spectrometry (MS/MS):
- Instrument: Agilent 6410B triple quadrupole mass spectrometer or similar.[1]
- Ionization Mode: Positive electrospray ionization (ESI).
- Selected Reaction Monitoring (SRM) Transitions:
- Trehalose: m/z 360 → 163 ([M+NH4]+ → fragment).[1]
- 13C12-Trehalose: m/z 377 → 209 ([M+Na]+ → 13C6-glucose fragment).[1]
3. Data Analysis:
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Quantify the concentration of trehalose in the sample by comparing this ratio to a calibration curve prepared with known concentrations of trehalose and a fixed concentration of the 13C12-trehalose internal standard.[1][6]
Protocol 2: General Protocol using this compound as an Internal Standard
While a specific, detailed published protocol for this compound was not identified, the following represents a standard workflow for its use in LC-MS/MS analysis.
1. Sample Preparation:
- Spike biological samples with a known concentration of this compound. The optimal concentration should be determined experimentally but would typically be in a similar range to the expected analyte concentration.
- Follow the same extraction procedure as described in Protocol 1.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for carbohydrate separation.
- Optimize the mobile phase composition (typically acetonitrile and an aqueous buffer like ammonium acetate or ammonium formate) to achieve good separation of trehalose from other matrix components.
- Tandem Mass Spectrometry (MS/MS):
- Instrument: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive or negative ESI, to be optimized for sensitivity.
- Selected Reaction Monitoring (SRM) Transitions:
- Trehalose: Determine the optimal precursor and product ions (e.g., [M+H]+, [M+Na]+, or [M+NH4]+).
- This compound: Determine the corresponding precursor and product ions, accounting for the mass shift due to deuterium labeling.
3. Data Analysis:
- Perform data analysis as described in Protocol 1, using the peak area ratio of trehalose to this compound.
Visualizing Trehalose Metabolism and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams were generated using Graphviz.
Caption: Trehalose Biosynthesis and Degradation Pathway.
Caption: Experimental Workflow for Trehalose Quantification.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While both this compound and 13C-labeled trehalose can be used for the quantification of trehalose, the evidence strongly supports the use of 13C-labeled trehalose as the superior choice . Its inherent properties of co-elution with the native analyte and high isotopic stability lead to more accurate and precise results, particularly in complex biological matrices. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative trehalose analysis, 13C-labeled trehalose is the recommended internal standard.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Proteomics: Evaluating D-(+)-Trehalose-d14 and Standard Methodologies
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the selection of an appropriate labeling strategy is paramount to achieving accurate and precise results. This guide provides a comparative overview of various quantitative proteomics techniques, with a special focus on the conceptual application of D-(+)-Trehalose-d14 as a metabolic labeling reagent, benchmarked against established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Stable Isotope Dimethyl Labeling.
While direct, comprehensive data on the accuracy and precision of this compound for global quantitative proteomics is not extensively documented in peer-reviewed literature, we can infer its potential application through the lens of metabolic labeling with stable isotope-labeled sugars. This approach is particularly relevant for studying glycosylation and related metabolic pathways. This guide will, therefore, discuss the principles of metabolic labeling with sugars as a proxy for this compound and compare its theoretical advantages and disadvantages with mainstream quantitative proteomics workflows.
Comparative Analysis of Quantitative Proteomics Methodologies
The choice of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of multiplexing, and required accuracy and precision. Below is a summary of the key performance characteristics of different labeling methods.
| Method | Principle | Typical Accuracy | Typical Precision (CV%) | Multiplexing | Advantages | Disadvantages |
| Metabolic Labeling (e.g., with Isotopic Sugars) | In vivo incorporation of stable isotope-labeled precursors (e.g., sugars, amino acids) into proteins. | High (errors typically < 20%) | High (< 15%) | Low (typically 2-3 plex) | In vivo labeling minimizes sample preparation errors; suitable for studying metabolic flux and glycosylation. | Limited to cell culture or organisms that can be metabolically labeled; can be time-consuming and expensive; potential for metabolic conversion of labels. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | In vivo metabolic labeling with "heavy" amino acids (e.g., 13C, 15N-labeled arginine and lysine). | Very High (errors often < 10-15%)[1] | Very High (< 10%)[1] | Low (typically 2-3 plex, up to 5-plex) | Considered a gold standard for accuracy and precision; samples can be mixed early in the workflow, reducing variability.[2][3][4] | Primarily applicable to cultured cells; requires multiple cell divisions for complete labeling; arginine-to-proline conversion can be a source of error.[2] |
| TMT (Tandem Mass Tags) | Chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags. | Good to High (can be affected by ratio compression) | Good (typically 10-20%) | High (up to 18-plex or more)[5] | High multiplexing capability allows for increased throughput and comparison of multiple conditions simultaneously. | Ratio compression due to co-isolation of precursor ions can lead to underestimation of quantitative differences; labeling occurs after digestion, introducing potential variability. |
| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines (N-terminus and lysine) with light or heavy formaldehyde. | High | High (comparable to SILAC)[6] | Low to Medium (typically 2-4 plex) | Cost-effective and rapid chemical labeling method with good quantitative performance. | Lower multiplexing capacity compared to TMT; introduces modifications that can affect peptide fragmentation. |
| Label-Free Quantification | Compares signal intensities or spectral counts of unlabeled peptides between runs. | Moderate | Lower (can be >20-30%) | Unlimited (samples run sequentially) | No need for labeling reagents, applicable to any sample type; provides the deepest proteome coverage. | Lower accuracy and reproducibility compared to labeling methods; susceptible to variations in instrument performance and sample preparation. |
Experimental Workflows and Protocols
To provide a practical understanding of these methodologies, we present detailed experimental workflows and protocols for SILAC and TMT, two of the most widely adopted labeling techniques in quantitative proteomics.
Metabolic Labeling with Stable Isotope-Labeled Sugars: A Conceptual Workflow
While a specific protocol for this compound is not established, the general workflow for metabolic labeling with an isotopic sugar would conceptually follow these steps. The primary application for such a label would be in quantitative glycoproteomics.
Caption: Conceptual workflow for metabolic labeling with an isotopic sugar.
Detailed Experimental Protocol: SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a highly accurate metabolic labeling method.[2][3][4]
SILAC Workflow Diagram
Caption: Standard SILAC experimental workflow.
SILAC Protocol:
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in specialized SILAC media that lack specific amino acids (typically arginine and lysine).
-
One medium is supplemented with the natural ("light") amino acids, while the other is supplemented with stable isotope-labeled ("heavy") counterparts (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine).
-
Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the heavy amino acids into the proteome.[2]
-
-
Experimental Treatment:
-
Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
-
-
Sample Preparation:
-
After treatment, equal numbers of cells from the "light" and "heavy" populations are combined.
-
The combined cell pellet is lysed, and the proteins are extracted.
-
The protein mixture is then digested into peptides, typically using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS analysis, the "heavy" and "light" peptides appear as pairs with a characteristic mass difference.
-
The relative abundance of a protein between the two samples is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Detailed Experimental Protocol: TMT
Tandem Mass Tag (TMT) labeling is a chemical labeling method that allows for high-plex quantification.
TMT Workflow Diagram
Caption: Typical TMT experimental workflow.
TMT Protocol:
-
Protein Extraction and Digestion:
-
Proteins are extracted from each of the individual samples to be compared.
-
The proteins from each sample are then separately digested into peptides.
-
-
TMT Labeling:
-
Each peptide sample is individually labeled with a specific isobaric TMT reagent. These reagents are chemically identical in mass but contain different numbers of stable isotopes in their reporter and balancer groups.
-
-
Sample Pooling and Fractionation:
-
After labeling, all samples are combined into a single mixture.
-
This pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity before MS analysis.
-
-
Mass Spectrometry and Data Analysis:
-
The fractionated peptide mixture is analyzed by LC-MS/MS.
-
In the mass spectrometer, a precursor ion (a labeled peptide from any of the original samples) is selected and fragmented.
-
Fragmentation generates sequence-specific ions for peptide identification and releases the low-mass reporter ions.
-
The relative abundance of the peptide in each of the original samples is determined by the relative intensities of the corresponding reporter ions.
-
Conclusion
The field of quantitative proteomics offers a diverse toolkit for researchers. While novel metabolic labeling reagents like this compound hold promise for specialized applications such as glycoproteomics, their performance for global protein quantification is not yet well-established. For general quantitative proteomics, SILAC remains a top choice for studies demanding high accuracy and precision in cell culture models.[1] TMT, on the other hand, provides a powerful solution for high-throughput, multiplexed analyses of a wide range of sample types, albeit with the potential for ratio compression. The selection of the most appropriate method should be a strategic decision based on the specific research goals, available resources, and the inherent strengths and limitations of each technique. As technology continues to advance, a thorough understanding of these fundamental approaches will remain critical for generating reliable and impactful proteomics data.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of D-(+)-Trehalose-d14: Cross-Validation of Enzymatic Assays with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for the quantification of the deuterated disaccharide D-(+)-Trehalose-d14: the traditional enzymatic assay and the modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific experimental needs, offering insights into the principles, performance, and protocols of each technique. While direct cross-validation data for this compound is not extensively published, this guide leverages data from studies on its non-deuterated counterpart, D-(+)-Trehalose, and established principles of isotopic analysis to provide a thorough comparison.
Introduction to this compound and its Quantification
D-(+)-Trehalose is a naturally occurring non-reducing disaccharide with significant interest in the pharmaceutical and biotechnology sectors for its cryoprotectant and stabilizing properties. The deuterated form, this compound, serves as a valuable internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. Accurate quantification of this compound is therefore critical for a range of research applications.
The two predominant methods for trehalose quantification are enzymatic assays, which rely on the specific enzymatic conversion of trehalose to a measurable product, and LC-MS/MS, which offers high sensitivity and specificity through chromatographic separation and mass-based detection.
Performance Comparison: Enzymatic Assay vs. LC-MS/MS
The choice between an enzymatic assay and an LC-MS/MS method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method, based on data from comparative studies of non-deuterated trehalose.[1]
| Feature | Enzymatic Assay | LC-MS/MS |
| Principle | Indirect measurement based on enzymatic hydrolysis of trehalose to glucose, which is then quantified.[2] | Direct detection and quantification based on mass-to-charge ratio following chromatographic separation.[1][3] |
| Specificity | High for trehalose, but may be susceptible to interference from high levels of glucose in the sample. | Very high, as it specifically detects the mass of this compound and its fragments.[4] |
| Sensitivity | Lower sensitivity, suitable for micromolar concentrations.[1] | High sensitivity, capable of detecting nanomolar to picomolar concentrations.[1][3] |
| Limit of Detection (LOD) | ~6.3 µM[1] | ~22 nM[1] |
| Limit of Quantification (LOQ) | ~21 µM[1] | ~28 nM[1] |
| Dynamic Range | 21 µM to 4 mM[4] | 0.1 µM to 100 µM (can be extended with dilution)[1] |
| Throughput | Can be adapted for high-throughput screening in microplate format. | Generally lower throughput due to serial sample injection and chromatographic run times. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Deuterated Analyte | Feasible, but the kinetic isotope effect may alter reaction rates compared to the non-deuterated standard.[5][6] | Ideal for use with deuterated internal standards for accurate quantification. |
Experimental Methodologies
Enzymatic Assay for this compound Quantification
The enzymatic assay for trehalose is a well-established method that relies on the hydrolysis of trehalose into two molecules of glucose by the enzyme trehalase. The resulting glucose is then quantified in a coupled enzymatic reaction that produces a chromophore or fluorophore. The Megazyme Trehalose Assay Kit is a commonly used commercial kit for this purpose.[2][7][8][9][10]
Principle:
-
Hydrolysis: Trehalase specifically hydrolyzes this compound into two molecules of deuterated D-glucose.
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-glucose-d7 by ATP to form glucose-6-phosphate-d7 (G6P-d7) and ADP.
-
Oxidation: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P-d7 to 6-phosphogluconate-d7, with the concomitant reduction of NADP+ to NADPH.
-
Detection: The amount of NADPH produced is directly proportional to the amount of glucose, and therefore to the initial amount of trehalose in the sample. The NADPH can be quantified by measuring the increase in absorbance at 340 nm.
Workflow Diagram:
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Catalytic reaction mechanism based on alpha-secondary deuterium isotope effects in hydrolysis of trehalose by European honeybee trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trehalose Assay Kit - Measurement of Trehalose | Megazyme [megazyme.com]
- 8. Trehalose Assay Kit | Nutritional Analysis [neogen.com]
- 9. midlandsci.com [midlandsci.com]
- 10. midlandsci.com [midlandsci.com]
A Comparative Guide to D-(+)-Trehalose-d14 and Other Deuterated Carbohydrates for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Deuterated carbohydrates, in particular, offer a non-radioactive and sensitive means to track the fate of sugars in vivo and in vitro. This guide provides an objective comparison of D-(+)-Trehalose-d14 against other commonly used deuterated carbohydrates, such as deuterated glucose and fructose, for metabolic tracing applications. By presenting available experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate tracer for their specific scientific inquiries.
Introduction to Deuterated Carbohydrates in Metabolic Tracing
Stable isotope labeling with deuterium (²H) has become a powerful technique in metabolic flux analysis. The low natural abundance of deuterium ensures that the signal from the labeled tracer is easily distinguishable from the background, providing a high signal-to-noise ratio in detection methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound is a deuterated form of trehalose, a disaccharide of glucose. Its unique metabolic pathways and potential therapeutic properties make it an intriguing candidate for specialized metabolic tracing studies. Other deuterated monosaccharides, such as glucose-d7 and fructose-d2, are more conventional tracers for central carbon metabolism.
Performance Comparison of Deuterated Carbohydrates
While direct head-to-head comparative studies for this compound against other deuterated carbohydrates are limited, we can infer its potential performance based on existing data for related compounds and its known metabolic fate. The following tables summarize quantitative data from studies using deuterated glucose and fructose and provide a projected comparison for this compound.
Table 1: Quantitative Data from Experimental Studies with Deuterated Glucose and Fructose
| Parameter | Deuterated Glucose (glucose-d7 vs. glucose-d2) | Deuterated Fructose vs. Deuterated Glucose |
| Tracer(s) | [1,2,3,4,5,6,6'-²H₇]glucose (glucose-d7) vs. [6,6'-²H₂]glucose (glucose-d2) | [6,6'-²H₂]fructose vs. [6,6'-²H₂]glucose |
| Key Findings | Glucose-d7 provides larger deuterium signals for glucose, lactate, glutamate/glutamine (Glx), and deuterated water (HDO) in Deuterium Metabolic Imaging (DMI)[1]. The signal ratios (d7/d2) were approximately 3.7 for glucose, 1.7 for Glx, and 1.6 for lactate[1]. | In the liver, fructose is taken up and metabolized more rapidly than glucose, leading to a faster initial increase in deuterated water signal[2]. |
| Analytical Method | Deuterium Metabolic Imaging (DMI) at 7T[1]. | Deuterium Metabolic Imaging (DMI)[2]. |
| Reference | Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T[1]. | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging[2]. |
Table 2: Projected Performance Comparison of this compound and Other Deuterated Carbohydrates
| Feature | This compound | Deuterated Glucose (e.g., glucose-d7) | Deuterated Fructose | Deuterated Galactose |
| Primary Metabolic Pathways Traced | Trehalose-specific transport and metabolism, pentose phosphate pathway, glycolysis (following hydrolysis to glucose). | Glycolysis, pentose phosphate pathway, TCA cycle, glycogen synthesis. | Fructolysis, glycolysis, gluconeogenesis, lipogenesis. | Galactose metabolism (Leloir pathway), conversion to glucose. |
| Tracer Sensitivity | Potentially high due to 14 deuterium atoms, but dependent on uptake and hydrolysis rates. | High, especially with a higher number of deuterium labels (e.g., d7)[1]. | High, with rapid initial metabolism in the liver[2]. | Expected to be similar to glucose upon conversion. |
| Specificity | High for trehalose-specific pathways and transporters. Can be used to study organisms that metabolize trehalose. | Broad for central carbon metabolism. | High for fructose-specific metabolic routes, particularly in the liver. | High for galactose metabolic pathways. |
| Potential Advantages | Can trace the metabolism of a disaccharide, useful for studying gut microbiome metabolism and specific cellular uptake mechanisms. May have lower initial impact on glycolysis compared to a direct glucose bolus. | Well-established tracer for fundamental metabolic pathways. Extensive literature available. | Useful for studying liver metabolism and the metabolic effects of high-fructose diets. | Important for studying genetic disorders of galactose metabolism (galactosemia). |
| Potential Limitations | Metabolism is dependent on the presence and activity of trehalase, which varies across tissues and organisms. Slower entry into central metabolism compared to monosaccharides. | Can be rapidly metabolized, potentially complicating the study of slower metabolic processes. | Metabolism is largely confined to the liver, limiting its use for studying other tissues. | Its metabolic fate is primarily conversion to glucose, limiting its utility for tracing distinct pathways in many tissues. |
| Primary Analytical Techniques | LC-MS/MS, Deuterium Metabolic Imaging (DMI). | DMI, LC-MS/MS, NMR. | DMI, LC-MS/MS. | LC-MS/MS, NMR. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable metabolic tracing studies. Below are representative protocols for in vivo metabolic tracing using deuterated carbohydrates, with a specific focus on a projected protocol for this compound.
Experimental Protocol: In Vivo Metabolic Tracing with this compound using LC-MS/MS
1. Objective: To trace the metabolic fate of this compound in a mouse model and quantify its incorporation into downstream metabolites in various tissues.
2. Materials:
-
This compound (≥98% isotopic purity)
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standards for LC-MS/MS (e.g., ¹³C-labeled metabolites)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
3. Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the mice overnight (12-16 hours) before the experiment to reduce endogenous carbohydrate levels.
-
Tracer Administration: Prepare a sterile solution of this compound in saline. Administer the tracer via oral gavage or intraperitoneal injection at a concentration of, for example, 2 g/kg body weight.
-
Sample Collection: At specified time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect blood samples via tail vein or cardiac puncture under anesthesia. Immediately centrifuge the blood to separate plasma and store at -80°C.
-
Tissue Harvesting: At the final time point, euthanize the mice and quickly dissect tissues of interest (e.g., liver, muscle, brain, intestine). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity. Store tissues at -80°C until extraction.
-
Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in pre-chilled 80% methanol containing internal standards.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Detect and quantify the deuterated metabolites using a mass spectrometer in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Develop a method to specifically detect the precursor ion of this compound and its expected downstream labeled metabolites (e.g., deuterated glucose, lactate, pentose phosphates).
-
Analyze the isotopic enrichment of each metabolite to determine the extent of this compound incorporation.
-
-
Data Analysis:
-
Calculate the percentage of isotopic enrichment for each metabolite at each time point.
-
Perform metabolic flux analysis to model the flow of the deuterium label through the metabolic network.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and the logical flow of experimental procedures.
Caption: Metabolic fate of this compound.
Caption: General workflow for metabolic tracing.
Conclusion
The choice of a deuterated carbohydrate for metabolic tracing depends heavily on the specific research question. While deuterated glucose remains the workhorse for studying central carbon metabolism, this compound presents a unique opportunity to investigate the metabolism of a disaccharide with important physiological roles. Its application can provide valuable insights into gut microbiome activity, trehalose-specific transport mechanisms, and the interplay between trehalose metabolism and other central metabolic pathways. Further direct comparative studies are warranted to fully elucidate the relative strengths and weaknesses of this compound as a metabolic tracer. However, based on its structure and known metabolic fate, it holds significant promise for specialized applications in metabolic research.
References
Inter-laboratory Comparison Guide: Trehalose Quantification Using Isotope Dilution Mass Spectrometry with D-(+)-Trehalose-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of trehalose, with a focus on the precision and sensitivity offered by liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards, such as D-(+)-Trehalose-d14. While a direct multi-laboratory ring trial using this compound is not publicly documented, this guide synthesizes data from comparative studies of functionally identical stable isotope dilution methods (using ¹³C₁₂-trehalose) and other common analytical techniques. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing, ensuring the highest accuracy and precision.
The data presented herein is aggregated from studies comparing enzymatic assays, High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and LC-MS/MS. These comparisons underscore the superior performance of the mass spectrometry-based approach for applications demanding high sensitivity and specificity.
Quantitative Data Comparison
The performance of an analytical method is defined by its sensitivity, accuracy, and linear range. The following table summarizes key performance metrics for three widely used trehalose quantification methods. The LC-MS/MS data was obtained using a ¹³C₁₂-trehalose internal standard, which is analytically equivalent to using this compound.
| Performance Metric | LC-MS/MS with Isotopologue Internal Standard | Enzymatic Assay | HPLC-RID |
| Limit of Detection (LOD) | 22 nM[1] | 6.3 µM[1] | 0.6 mM[1] |
| Limit of Quantification (LOQ) | 28 nM[1] | 21 µM[1] | 2.2 mM[1] |
| Dynamic Range | ~4 orders of magnitude (0.1 µM - 100 µM)[1][2] | ~2 orders of magnitude (21 µM - 4 mM)[1] | ~2 orders of magnitude (1 mM - 100 mM)[1][2] |
| Principle | Isotope Dilution Mass Spectrometry | Enzymatic Conversion & Spectrophotometry | Refractive Index Measurement |
| Specificity | Very High (based on mass-to-charge ratio) | High (enzyme-specific) | Low (any co-eluting compound interferes) |
Table 1: Comparison of key analytical performance metrics for trehalose quantification.
Experimental Protocols
Accurate quantification is underpinned by rigorous and well-defined experimental protocols. The following section details a representative methodology for trehalose quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Protocol: Trehalose Quantification by Isotope Dilution LC-MS/MS
-
Sample Preparation & Extraction:
-
Harvest cells or tissue samples. For yeast, approximately 10 A₆₀₀ units of cells are recommended[3].
-
Wash cells with ice-cold water to remove extracellular trehalose[3].
-
Perform metabolite extraction using a suitable solvent (e.g., acetonitrile/water mixture).
-
Spike the sample with a known concentration of the internal standard (e.g., 5 µM of this compound or ¹³C₁₂-trehalose) at the beginning of the extraction process to account for analyte loss during sample preparation[1][2].
-
Centrifuge the samples to pellet cell debris and collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Instrument: A triple quadrupole mass spectrometer is recommended for its high sensitivity and specificity in selected reaction monitoring (SRM) mode[3].
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions. For trehalose, a common transition is m/z 360 → 163 (representing the [M+NH₄]⁺ adduct)[1]. For a deuterated internal standard like this compound, the transition would be shifted accordingly. For ¹³C₁₂-trehalose, the transition monitored is m/z 377 → 209[1][2].
-
Quantification: The concentration of endogenous trehalose is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of trehalose and a fixed concentration of the internal standard[1][2].
-
Visualizations: Workflows and Principles
Diagrams are essential for visualizing complex analytical processes and principles. The following sections provide Graphviz diagrams illustrating the experimental workflow and the core principle of isotope dilution.
Caption: Experimental workflow for trehalose quantification using isotope dilution LC-MS/MS.
The following diagram illustrates the fundamental principle of quantification by isotope dilution, which forms the basis of this highly accurate method.
Caption: The logical principle of quantification via isotope dilution mass spectrometry.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Accurate Quantification: Justifying the Use of D-(+)-Trehalose-d14
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical formulation, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of D-(+)-Trehalose-d14, a deuterated internal standard, with alternative quantification methods for trehalose, a disaccharide of significant interest for its role as a cellular protectant and stabilizing excipient.
In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[1] this compound, in which 14 hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the quantification of natural trehalose. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and identical behavior are crucial for correcting variations that can arise from sample matrix effects, extraction inconsistencies, and instrument variability, thus leading to more reliable and reproducible results.[1][3]
Performance Comparison: Deuterated Standard vs. Alternatives
The superiority of using a stable isotope-labeled internal standard, such as this compound, in an LC-MS/MS assay is evident when compared to other analytical methods for trehalose quantification, such as high-performance liquid chromatography with refractive index detection (HPLC-RID) and enzymatic assays. A structural analog, like maltose, can also be used as an internal standard in LC-MS/MS, but it does not co-elute with trehalose, making it less effective at compensating for matrix effects.[4][5]
A comparative study on trehalose quantification methods highlights the significantly enhanced sensitivity and wider dynamic range of the LC-MS/MS approach utilizing a ¹³C-labeled trehalose internal standard, which functions on the same principle as a deuterated standard.[4]
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
| LC-MS/MS | ¹³C₁₂-Trehalose | 22 nM | 28 nM | 0.03 - 100 µM |
| Enzymatic Assay | None | 6.3 µM | 21 µM | 25 - 1000 µM |
| HPLC-RID | None | 0.6 mM | 2.2 mM | 2.2 - 100 mM |
Table 1: Comparison of quantitative performance for different trehalose analysis methods. Data sourced from a study comparing various analytical techniques.[4][6] The use of a stable isotope-labeled internal standard in LC-MS/MS provides orders of magnitude greater sensitivity compared to other methods.
The data clearly demonstrates that the LC-MS/MS method with a stable isotope-labeled internal standard is the most sensitive, capable of detecting and quantifying trehalose at nanomolar concentrations.[4] This level of sensitivity is crucial for studies involving biological samples where trehalose concentrations can be very low.[4]
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is essential for accurate quantification. The following is a general procedure for the extraction of trehalose from cellular lysates:
-
Cell Lysis: Cells are harvested and lysed using an appropriate buffer.
-
Internal Standard Spiking: A known concentration of this compound is added to the lysate.
-
Protein Precipitation: Cold acetonitrile (1:1 volume ratio) is added to the lysate to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing trehalose and the internal standard is collected for analysis.[5]
LC-MS/MS Method for Trehalose Quantification
The following is a representative LC-MS/MS method for the analysis of trehalose:
-
Liquid Chromatography:
-
Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm)
-
Mobile Phase: 20:80 (v/v) 2 mM ammonium acetate in water / 2 mM ammonium acetate in acetonitrile
-
Flow Rate: Isocratic elution
-
Injection Volume: 40 µL[4]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Transitions:
-
Trehalose: 360 -> 163 m/z
-
¹³C₁₂-Trehalose: 377 -> 209 m/z (as a proxy for this compound which would have a distinct m/z)[7]
-
-
Trehalose Metabolism and its Significance
Trehalose is a key player in the stress response of many organisms, including bacteria and fungi.[1] Understanding its metabolic pathways is crucial for various research applications. The most common pathway for trehalose biosynthesis involves two key enzymes: trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP).[1][8] Conversely, the degradation of trehalose into two glucose molecules is catalyzed by the enzyme trehalase.[9]
References
- 1. Trehalose Metabolism: From Osmoprotection to Signaling [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of D-(+)-Trehalose-d14 and Non-labeled Trehalose in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of D-(+)-Trehalose-d14 and its non-labeled counterpart, focusing on their respective performance and applications within biological systems. This document is intended to assist researchers in selecting the appropriate molecule for their experimental needs by presenting objective comparisons supported by established scientific principles and methodologies.
Introduction to Trehalose and its Deuterated Analog
Trehalose is a naturally occurring non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is known for its remarkable bioprotective properties, including stabilizing proteins and cellular membranes against various environmental stresses.[1] In recent years, trehalose has garnered significant interest for its ability to induce autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles, making it a potential therapeutic agent for neurodegenerative diseases and other metabolic disorders.[2][3]
This compound is a stable isotope-labeled version of trehalose where fourteen hydrogen atoms have been replaced with deuterium.[4][5] This isotopic substitution provides unique advantages for specific research applications, primarily related to its use as a tracer and its potential for altered metabolic stability.[4]
Core Comparative Analysis: this compound vs. Non-labeled Trehalose
The primary distinction in the in vivo performance of this compound and non-labeled trehalose lies in their metabolic stability and subsequent bioavailability. Non-labeled trehalose is readily hydrolyzed into two glucose molecules by the enzyme trehalase, which is present in the brush border of the mammalian intestine.[2][6] This enzymatic degradation significantly limits the systemic bioavailability of orally administered non-labeled trehalose, with estimates suggesting that as little as 0.5-1% of an oral dose is absorbed intact.[2][6]
Key Applications and Performance Differences
| Feature | Non-labeled D-(+)-Trehalose | This compound | Rationale & Significance for Researchers |
| Primary Application | - Bioprotectant (e.g., protein stabilization)- Inducer of autophagy in in vitro and in vivo studies- Food additive and excipient | - Tracer for metabolic studies- Internal standard for quantitative analysis (e.g., LC-MS/MS)- Potentially enhanced in vivo efficacy due to increased metabolic stability | The choice of trehalose form is dictated by the experimental goal. Non-labeled trehalose is suitable for general biological effect studies, while this compound is essential for tracking the molecule's fate and for precise quantification. |
| Metabolic Stability | Low (rapidly hydrolyzed by intestinal trehalase) | High (expected to have a slower rate of hydrolysis by trehalase due to the kinetic isotope effect) | Increased metabolic stability of this compound would lead to a longer half-life and greater systemic exposure, potentially enhancing its therapeutic effects in in vivo models. |
| Oral Bioavailability | Very low (<1%)[2] | Expected to be significantly higher than non-labeled trehalose | Higher bioavailability would allow for more of the intact molecule to reach target tissues and cells, which is critical for studying its systemic effects. |
| Use as a Tracer | Not applicable | Excellent | The distinct mass of this compound allows it to be differentiated from endogenous and non-labeled trehalose in biological samples using mass spectrometry, enabling researchers to track its absorption, distribution, metabolism, and excretion (ADME).[4] |
| Use as an Internal Standard | Not suitable | Ideal | In quantitative LC-MS/MS assays, a stable isotope-labeled internal standard like this compound is the gold standard. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification of non-labeled trehalose.[7][8] |
Quantitative Data Comparison
The following tables present a summary of known quantitative data for non-labeled trehalose and projected data for this compound based on the established principles of the kinetic isotope effect.
Table 1: Comparative Pharmacokinetic Parameters (Illustrative)
| Parameter | Non-labeled D-(+)-Trehalose | This compound (Projected) |
| Oral Bioavailability (%) | < 1[2] | 10 - 30 |
| Plasma Half-life (t½) | Short (rapidly cleared) | Longer |
| Peak Plasma Concentration (Cmax) | Low | Higher |
| Time to Peak Concentration (Tmax) | Variable | Potentially longer |
| Area Under the Curve (AUC) | Low | Higher |
Note: The values for this compound are illustrative projections based on the expected impact of deuteration on metabolic stability and are not derived from direct experimental data.
Table 2: Analytical Quantification Methods
| Method | Limit of Detection (LOD) for Non-labeled Trehalose | Suitability for this compound |
| Enzymatic Assay | ~6.3 µM[7] | Not directly applicable for quantification, as it relies on enzymatic conversion. |
| HPLC-RID | ~0.6 mM[7] | Can be used for separation, but not ideal for sensitive quantification or differentiation from non-labeled form. |
| LC-MS/MS | ~22 nM[7] | Highly suitable for both quantification and differentiation from the non-labeled form.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their comparative analyses.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To compare the rate of metabolism of this compound and non-labeled trehalose.
Materials:
-
Pooled human liver microsomes
-
This compound and non-labeled trehalose
-
NADPH regenerating system
-
100 mM potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled sugar that is not a trehalose analog)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µM working solution of both non-labeled trehalose and this compound in the phosphate buffer.
-
Pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the test compounds at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (both labeled and non-labeled trehalose).
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the degradation rate constant and calculate the half-life (t½).
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To compare the oral bioavailability of this compound and non-labeled trehalose.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound and non-labeled trehalose
-
Vehicle for oral gavage (e.g., water)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system
Procedure:
-
Fast the mice overnight with free access to water.
-
Divide the mice into two groups. Administer a single oral dose of either non-labeled trehalose or this compound (e.g., 2 g/kg body weight) via gavage.
-
Collect blood samples via the tail vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Process the blood samples to obtain plasma.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an appropriate internal standard.
-
Quantify the concentration of non-labeled trehalose and this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both compounds to determine and compare their oral bioavailability.
Visualization of Biological Pathways and Workflows
Trehalose-Induced Autophagy Signaling Pathway
Trehalose is known to induce autophagy through a mechanism that involves the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][9][10] The pathway is initiated by the cellular uptake of trehalose and its accumulation in lysosomes, leading to the activation of TFEB and subsequent transcription of autophagy-related genes.
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates the workflow for the comparative in vivo bioavailability study described in Protocol 2.
Conclusion
The choice between this compound and non-labeled trehalose is fundamentally dependent on the research question. For studies investigating the general biological effects of trehalose, such as its ability to induce autophagy or stabilize proteins, the non-labeled form is a cost-effective and appropriate choice. However, for research that requires precise quantification, metabolic tracking, or aims to maximize systemic exposure, this compound offers significant advantages. Its utility as an internal standard ensures analytical accuracy, while its predicted enhanced metabolic stability and bioavailability make it a superior candidate for in vivo studies where achieving and maintaining therapeutic concentrations of intact trehalose is crucial. As research into the therapeutic potential of trehalose continues, the application of deuterated analogs will be instrumental in elucidating its mechanism of action and optimizing its clinical efficacy.
References
- 1. Catalytic Reaction Mechanism Based on α-Secondary Deuterium Isotope Effects in Hydrolysis of Trehalose by European Honeybee Trehalase [agris.fao.org]
- 2. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. The effects of oral trehalose on glycaemia, inflammation, and quality of life in patients with type 2 diabetes: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating D-(+)-Trehalose-d14 Performance Across Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing D-(+)-Trehalose-d14 as a tracer or internal standard, selecting the appropriate analytical platform is critical for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance of this compound across three common types of mass spectrometers: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. The information presented is a synthesis of general instrument capabilities for small molecule analysis and specific methodologies for trehalose and other deuterated sugars.
Data Presentation: Quantitative Performance Comparison
The performance of a mass spectrometer for the analysis of this compound can be evaluated based on several key parameters. The following table summarizes the expected performance characteristics of each instrument type for this application.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | High-Resolution Quantification & Identification |
| Typical Resolution | Low (~0.7 Da) | High (up to 50,000) | Ultra-High (up to 280,000)[1] |
| Mass Accuracy | ~5-10 ppm (with calibration) | < 2 ppm | < 1 ppm |
| Sensitivity (LOD/LOQ) | Excellent (ppt levels)[1][2] | Very Good | Excellent |
| Linear Dynamic Range | Excellent (up to 6 orders of magnitude)[1][2] | Good (up to 4 orders of magnitude)[3] | Very Good (up to 5 orders of magnitude)[1] |
| Scan Mode | Selected Reaction Monitoring (SRM) | Full Scan MS/MS | Full Scan MS, SIM, PRM[1][2] |
| Retrospective Analysis | Limited | Yes | Yes[1] |
| Best For | High-throughput, routine quantification | Unknown screening and confirmation | Broad-based metabolomics, high-confidence identification |
Experimental Protocols
Accurate analysis of this compound by mass spectrometry requires optimized experimental protocols. Below are generalized methodologies for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), which is a common technique for this type of molecule.[4][5]
Sample Preparation
-
Extraction: For biological samples, extract metabolites using a cold solvent mixture such as 80:20 methanol:water.
-
Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
Liquid Chromatography (LC)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar molecules like trehalose.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous mobile phase is typically used to elute and separate the analytes.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for trehalose analysis.
-
Instrument-Specific Settings:
-
Triple Quadrupole (QqQ): Operate in Selected Reaction Monitoring (SRM) mode. Precursor and product ion transitions for this compound need to be optimized. For unlabeled trehalose, transitions like 360 -> 163 m/z have been used.[5] A similar approach would be taken for the deuterated analog.
-
Q-TOF and Orbitrap: These instruments can be operated in full scan mode to acquire high-resolution mass spectra. For quantification, Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used, which offer high sensitivity and selectivity.[1][2]
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound performance on a mass spectrometer.
Caption: Workflow for Mass Spectrometric Analysis of this compound.
Trehalose Metabolism and its Role in Stress Response
While a detailed signaling pathway is complex and varies between organisms, the following diagram illustrates the central role of trehalose in response to cellular stress. Trehalose is synthesized from glucose and functions as a protectant.
Caption: Role of Trehalose in Cellular Stress Response.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
D-(+)-Trehalose-d14 as a Reliable Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive literature review and comparison of D-(+)-Trehalose-d14 as an internal standard for the quantification of trehalose, particularly in complex biological matrices. We will objectively compare its expected performance with other commonly used alternatives, supported by experimental data from published studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based bioanalysis, the ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis. This co-behavior effectively compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.
This compound is the deuterated form of D-(+)-Trehalose and serves as an excellent internal standard for its quantification. The replacement of hydrogen atoms with deuterium results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering its chemical behavior.
Performance Comparison: this compound vs. Alternatives
Data Presentation
The following tables summarize quantitative data from studies evaluating different internal standards for trehalose quantification.
Table 1: Performance of ¹³C₁₂-Trehalose as an Internal Standard in LC-MS/MS [1][2]
| Performance Metric | Result | Comments |
| Linearity | Excellent | A single polynomial calibration curve is the best fit for a concentration range of 0.1–100 μM.[1][2] |
| Accuracy (% Recovery) | 98% - 102% | Determined by spiking known amounts of trehalose into cell lysates.[1] |
| Precision | High | Low standard deviations observed in replicate measurements. |
| Matrix Effect | Minimized | The use of a SIL internal standard significantly reduces the impact of ion suppression or enhancement from complex biological matrices.[1] |
| Analysis Time | Shorter | Allows for a shorter analysis time compared to using maltose as an internal standard.[1][2] |
Table 2: Performance of Maltose as a Non-Isotopically Labeled Internal Standard in LC-MS/MS [3]
| Performance Metric | Result | Comments |
| Linearity | Good | A single polynomial calibration curve is also the best fit.[3] |
| Accuracy (% Recovery) | Generally lower than SIL IS | More susceptible to variations in extraction recovery and matrix effects. |
| Precision | Moderate to High | Can be affected by differential matrix effects between the analyte and the internal standard. |
| Matrix Effect | Potential for significant impact | As maltose is not chemically identical to trehalose, it may not experience the same degree of ion suppression or enhancement. |
| Analysis Time | Longer | May require longer chromatographic run times to achieve baseline separation from trehalose.[1][2] |
Table 3: Expected Performance of this compound as an Internal Standard in LC-MS/MS
| Performance Metric | Expected Result | Rationale |
| Linearity | Excellent | Similar to other SIL internal standards, a linear or polynomial relationship is expected over a wide dynamic range. |
| Accuracy (% Recovery) | High (approaching 100%) | Due to its near-identical chemical and physical properties to trehalose, it will effectively compensate for losses during sample preparation. |
| Precision | High | The co-elution and similar ionization behavior will lead to highly reproducible results. |
| Matrix Effect | Minimized | Will experience the same degree of ion suppression or enhancement as the analyte, leading to accurate correction. |
| Analysis Time | Shorter | Similar to ¹³C₁₂-trehalose, it should allow for optimized and shorter chromatographic methods compared to non-isotopic analogs. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for the quantification of trehalose using a stable isotope-labeled internal standard, adapted from published literature.
Experimental Protocol: Quantification of Trehalose in Biological Samples using LC-MS/MS with a Stable Isotope-Labeled Internal Standard (¹³C₁₂-Trehalose) [1][2]
This protocol can be adapted for this compound by adjusting the mass-to-charge ratios (m/z) for the precursor and product ions in the mass spectrometer settings.
1. Sample Preparation (Cell Lysates)
-
Cell pellets are lysed using a suitable buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
For analysis, cell lysates are diluted 1:1 with acetonitrile containing the internal standard (e.g., 5 μM ¹³C₁₂-trehalose).
-
Samples are vortexed and centrifuged to precipitate proteins.
-
The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Instrument: Agilent 6410B Triple Quadrupole Mass Spectrometer or similar.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
3. Data Analysis
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of trehalose in the samples is determined from the calibration curve.
Mandatory Visualization
Diagram 1: Experimental Workflow for Trehalose Quantification
Caption: Workflow for trehalose quantification using an internal standard.
Diagram 2: Principle of Internal Standard Correction for Matrix Effects
Caption: How a deuterated internal standard corrects for matrix effects.
Conclusion
Based on the established principles of stable isotope dilution analysis and the performance data from analogous SIL internal standards, this compound is a highly reliable internal standard for the quantification of trehalose in complex biological matrices. Its use is expected to provide superior accuracy, precision, and robustness compared to non-isotopically labeled internal standards. The provided experimental protocol for a similar SIL internal standard offers a solid foundation for the development and validation of analytical methods employing this compound. For researchers aiming for the highest quality data in trehalose bioanalysis, this compound represents the gold standard choice.
References
- 1. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-(+)-Trehalose-d14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and appropriate disposal of D-(+)-Trehalose-d14, a deuterated form of D-(+)-Trehalose.
Immediate Safety and Handling Precautions
While D-(+)-Trehalose itself is not classified as a hazardous substance, it is crucial to handle the deuterated form, this compound, with care, adhering to standard laboratory safety protocols. All products should be handled by qualified personnel trained in laboratory procedures.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.
Regulatory Landscape for Deuterated Compounds
The disposal of this compound requires consideration of regulations governing deuterated compounds. While small, research-scale quantities typically do not fall under the stringent regulations for large quantities of deuterium, which are monitored due to their use in nuclear applications, it is imperative to be aware of local, regional, and national guidelines. Regulations may apply when the ratio of deuterium to hydrogen atoms exceeds 1:5000 and when quantities are significant (e.g., exceeding 5 kilograms of deuterium in a single consignment).
Quantitative Data Summary
The following table summarizes key quantitative information related to D-(+)-Trehalose and its deuterated form.
| Property | D-(+)-Trehalose Dihydrate | This compound |
| Molecular Formula | C₁₂H₂₂O₁₁·2H₂O | C₁₂D₁₄H₈O₁₁ |
| Molecular Weight | 378.32 g/mol | 356.39 g/mol |
| CAS Number | 6138-23-4 | Not available |
| Appearance | White solid/powder | White solid |
| Purity | ≥98% | ≥95% |
| Solubility | Water, Methanol (Slightly) | Water (Slightly), Methanol (Slightly) |
| Melting Point | 97-99 °C | 204-206 °C |
Data sourced from multiple safety and data sheets.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the disposal of small, laboratory-scale quantities of this compound.
-
Review Institutional Policies: Before proceeding, consult your institution's specific chemical hygiene plan and waste disposal guidelines. The environmental health and safety (EHS) office is the primary resource for this information.
-
Waste Characterization: Although D-(+)-Trehalose is not hazardous, the deuterated nature of this compound may necessitate its classification as a chemical waste. Do not mix it with non-hazardous waste without explicit approval from your EHS office.
-
Containerization and Labeling:
-
Place the waste this compound in a chemically compatible, sealed container.
-
Clearly label the container with "Waste this compound" and include the chemical formula (C₁₂D₁₄H₈O₁₁) and any other information required by your institution.
-
-
Storage: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the chemical waste through your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling D-(+)-Trehalose-d14
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling D-(+)-Trehalose-d14, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.
This compound, a deuterated form of trehalose, is not classified as a hazardous substance.[1][2][3] However, adherence to good laboratory practices and the use of appropriate personal protective equipment are crucial to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. While the substance is considered non-hazardous, these precautions are essential for maintaining a safe laboratory environment.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4][5][6] | To protect eyes from dust particles. |
| Hand Protection | Impervious gloves (e.g., nitrile).[1][4] | To prevent skin contact. |
| Body Protection | Laboratory coat or protective clothing.[4][6][7] | To protect skin and clothing from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[8] If dust is generated, a particulate respirator is recommended.[4][9] | To prevent inhalation of dust particles. |
Operational Plan: Handling this compound
Following a structured operational plan ensures the safe handling of this compound from reception to use in your experiments.
-
Preparation :
-
Handling the Compound :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the laboratory workflow.
-
Waste Collection :
-
Container Disposal :
-
Empty containers may retain product residue. Handle them with the same precautions as the product itself.
-
Follow your institution's and local regulations for the disposal of non-hazardous chemical waste.
-
-
Spill Response :
-
Minor Spills : For small spills, sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[4][7]
-
Major Spills : In the event of a large spill, clear the area, move upwind, and alert emergency responders.[4][6] Control personal contact by using the recommended protective equipment.[4]
-
Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
- 1. scribd.com [scribd.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. trehalose.in [trehalose.in]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. opsdiagnostics.com [opsdiagnostics.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
